molecular formula C6H6ClN3O B111940 N-(6-Chloropyridazin-3-yl)acetamide CAS No. 14959-31-0

N-(6-Chloropyridazin-3-yl)acetamide

Cat. No.: B111940
CAS No.: 14959-31-0
M. Wt: 171.58 g/mol
InChI Key: UNQTYWWIVXWOJT-UHFFFAOYSA-N
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Description

N-(6-Chloropyridazin-3-yl)acetamide (CAS 14959-31-0) is a chloropyridazine derivative with the molecular formula C 6 H 6 ClN 3 O and a molecular weight of 171.59 g/mol. It is offered with a certified purity of 98% . As a member of the chloropyridazine family, this compound serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Pyridazine cores are recognized as privileged structures in drug design due to their chemical stability, synthetic feasibility, and ability to participate in hydrogen bonding, which contributes to favorable interactions with biological targets . Researchers utilize this acetamide-functionalized chloropyridazine as a key synthon in the design and synthesis of novel molecules for various biological investigations. Related chloropyridazine analogs have been explored in scientific studies for their potential as inhibitors of protein kinases such as VEGFR-2 (in antiangiogenic cancer research) , as well as in the development of potential apoptotic inducers and PARP-1 inhibitors for oncology . The structural motif is also found in compounds investigated for antiparasitic applications, such as against Cryptosporidium . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloropyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQTYWWIVXWOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598026
Record name N-(6-Chloropyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14959-31-0
Record name N-(6-Chloropyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(6-Chloropyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(6-Chloropyridazin-3-yl)acetamide. The information is curated to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloro and an acetamido group. Its chemical structure and key identifiers are fundamental for its application in chemical synthesis and drug design.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound
Synonyms 3-Acetamido-6-chloropyridazine, N-(6-Chloro-3-pyridazinyl)acetamide
CAS Number 14959-31-0[1]
Molecular Formula C₆H₆ClN₃O[1]
InChI Key UNQTYWWIVXWOJT-UHFFFAOYSA-N[1]
SMILES CC(=O)NC1=CC=C(Cl)N=N1

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 171.59 g/mol [1]
Melting Point 250 °C (decomposition) (Predicted)[1]
Boiling Point 461.8 ± 30.0 °C (Predicted)[1]
Density 1.419 ± 0.06 g/cm³ (Predicted)[1]
XLogP3 1.16140[1]
PSA (Polar Surface Area) 54.9 Ų[1]

Synthesis and Reactivity

The primary synthetic route to this compound involves the acetylation of 3-amino-6-chloropyridazine. This reaction is a standard procedure in organic synthesis.

Synthesis of the Precursor: 3-Amino-6-chloropyridazine

The starting material, 3-amino-6-chloropyridazine, is commercially available but can also be synthesized from 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

A common method involves the reaction of 3,6-dichloropyridazine with ammonia.[2] The reaction is typically carried out at elevated temperatures in a sealed vessel to ensure the substitution of one of the chlorine atoms with an amino group.[2] Purification is generally achieved through recrystallization or column chromatography.[2]

Acetylation of 3-Amino-6-chloropyridazine

The final step in the synthesis of the title compound is the N-acetylation of 3-amino-6-chloropyridazine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-amino-6-chloropyridazine in a suitable inert solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Reagents: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger. Cool the mixture in an ice bath.

  • Acetylation: Slowly add a slight excess of acetyl chloride or acetic anhydride to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Figure 1: General workflow for the synthesis of this compound.

Spectral Data (Predicted and Analogous Compounds)

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of related acetamides and pyridazine derivatives, the following characteristic signals can be anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons and the aromatic protons of the pyridazine ring. The chemical shifts will be influenced by the electronic effects of the chloro and acetamido substituents.

13C NMR Spectroscopy

The carbon NMR spectrum will display resonances for the methyl carbon, the carbonyl carbon of the acetamide group, and the four distinct carbons of the pyridazine ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-Cl stretching, along with vibrations associated with the pyridazine ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridazine ring.

Potential Biological Activities and Applications in Drug Development

Pyridazine and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] These include anticancer, anti-inflammatory, and antimicrobial properties.

  • Anticancer Activity: Several studies have highlighted the potential of pyridazine derivatives as anticancer agents.[5] The incorporation of the pyridazine nucleus is a strategy in the design of novel compounds targeting various cancer cell lines.

  • Anti-inflammatory Activity: The pyridazine scaffold has been explored for the development of new anti-inflammatory agents.[6]

  • Antimicrobial Activity: Pyridazine derivatives have also shown promise as antibacterial and antifungal agents.[2][3]

While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active pyridazines suggests it could be a valuable candidate for further investigation in these therapeutic areas.

BiologicalActivities Compound This compound PotentialActivities Potential Biological Activities Compound->PotentialActivities Anticancer Anticancer PotentialActivities->Anticancer AntiInflammatory Anti-inflammatory PotentialActivities->AntiInflammatory Antimicrobial Antimicrobial PotentialActivities->Antimicrobial

Figure 2: Potential therapeutic areas for this compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential for further exploration in drug discovery and development. This guide provides a foundational understanding of its chemical properties and a basis for future research into its biological activities and therapeutic applications. The availability of a straightforward synthetic route makes it an accessible molecule for screening in various biological assays. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound.

References

N-(6-Chloropyridazin-3-yl)acetamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for N-(6-Chloropyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with a chlorine atom and an acetamido group, which contribute to its specific chemical reactivity and potential biological activity.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₆ClN₃O[1][2]
Molecular Weight 171.59 g/mol [1]
CAS Number 14959-31-0[1][3]
Canonical SMILES CC(NC1=NN=C(Cl)C=C1)=O
InChIKey UNQTYWWIVXWOJT-UHFFFAOYSA-N[2]
Predicted Melting Point 250 °C (decomposes)[2]
Predicted Boiling Point 461.8 ± 30.0 °C[2]
Predicted Density 1.419 ± 0.06 g/cm³[2]

2D Molecular Structure

synthesis_scheme reactant1 3-Amino-6-chloropyridazine arrow Pyridine, 0 °C to rt reactant1->arrow reactant2 Acetic Anhydride plus + reactant2->plus product This compound plus->arrow arrow->product

References

Technical Guide: Synthesis and Characterization of N-(6-Chloropyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(6-Chloropyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines a detailed experimental protocol for its synthesis via the acetylation of 3-amino-6-chloropyridazine. Due to the limited availability of published experimental data for the title compound, this guide presents a combination of experimental data for the starting material and predicted characterization data for the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and a complete synthesis and characterization workflow is provided as a visual diagram.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The introduction of an acetamide group to the pyridazine core can modulate the compound's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. This compound is a derivative that holds potential as a building block in the synthesis of more complex molecules with therapeutic applications. This guide serves as a practical resource for the preparation and in-depth characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of the commercially available starting material, 3-amino-6-chloropyridazine. The reaction involves the treatment of the primary amino group with an acetylating agent, such as acetic anhydride, in the presence of a base.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

  • 3-amino-6-chloropyridazine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion of the reaction, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford this compound as a solid.

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This section provides the physicochemical properties and spectral data.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Appearance Predicted to be a solid
Melting Point 250 °C (decomposition)[1]
CAS Number 14959-31-0
Spectroscopic Data

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3-amino-6-chloropyridazine (Starting Material) DMSO-d₆7.34 (s, 1H), 6.84 (s, 1H), 6.63 (br s, 2H, NH₂)
This compound (Product) DMSO-d₆Predicted: ~10.5-11.5 (br s, 1H, NH), ~8.0-8.5 (d, 1H, pyridazine-H), ~7.5-8.0 (d, 1H, pyridazine-H), ~2.2 (s, 3H, CH₃)

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (δ, ppm)
3-amino-6-chloropyridazine (Starting Material) DMSO-d₆Data not readily available in cited literature.
This compound (Product) DMSO-d₆Predicted: ~169 (C=O), ~155 (pyridazine C-NH), ~148 (pyridazine C-Cl), ~129 (pyridazine CH), ~118 (pyridazine CH), ~24 (CH₃)

Predicted NMR data was generated using NMRDB.org, which employs a database-driven prediction algorithm.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H (amide)3300-3100Stretching vibration
C-H (aromatic)3100-3000Stretching vibration
C-H (aliphatic)3000-2850Stretching vibration
C=O (amide)1700-1650Stretching vibration
C=N (pyridazine)1600-1550Stretching vibration
C-Cl800-600Stretching vibration

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data

Ionization ModeExpected m/zDescription
ESI+[M+H]⁺ ≈ 172.03Protonated molecular ion. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak and any chlorine-containing fragments.
[M-CH₂CO+H]⁺ ≈ 130.01Loss of ketene from the acetamide group, a common fragmentation pathway for N-acyl compounds.
Further fragmentation of the pyridazine ring.Cleavage of the heterocyclic ring can lead to various smaller fragments.

Workflow and Process Visualization

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 3-amino-6-chloropyridazine Reaction Acetylation (0°C to RT, 12-24h) SM1->Reaction SM2 Acetic Anhydride SM2->Reaction SM3 Pyridine SM3->Reaction Workup Quenching Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation Product Purified Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Data Structure Confirmation & Purity Assessment NMR->Data IR->Data MS->Data MP->Data

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. While experimental spectral data for the final product is not widely published, this guide offers a valuable resource by presenting predicted data alongside experimental data for the starting material, enabling researchers to confidently synthesize and preliminarily characterize this compound. The provided workflows offer a clear visual representation of the necessary steps for synthesis and analysis. This information is intended to support further research and development in the field of medicinal chemistry.

References

The Ascendant Therapeutic Potential of N-(6-Chloropyridazin-3-yl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(6-chloropyridazin-3-yl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a primary focus on their anticancer and anti-inflammatory properties. The information is curated to support researchers and professionals in the advancement of drug discovery and development programs centered on these derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for some of the most potent analogues involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[1] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various this compound derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. Below is a summary of the reported activities for a selection of compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3d MCF-7 (Breast)43.4[2]
MDA-MB-231 (Breast)35.9[2]
4d MCF-7 (Breast)39.0[2]
MDA-MB-231 (Breast)35.1[2]
3a A549 (Lung)5.988[2]
Compound 34 MDA-MB-231 (Breast)0.99[3]
T-47D (Breast)0.43[3]
Compound 97 MCF-7 (Breast)0.77[3]
Compound 99 MDA-MB-231 (Breast)6.49[3]

Note: The specific structures of the referenced compounds can be found in the cited literature.

Experimental Protocols for Anticancer Evaluation

A comprehensive understanding of the methodologies employed is crucial for the replication and extension of these findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.[5][6]

  • MTT Addition: Following treatment, 10-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][7]

  • Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

This method quantifies the induction of apoptosis by the test compounds.

  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[8]

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15-20 minutes at room temperature.[8][9]

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.[8][9] The populations of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.

A chemiluminescent assay is commonly used to measure the inhibition of PARP-1 activity.

  • Plate Coating: A 96-well plate is coated with histones, which act as the substrate for PARP-1.[10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+ to the wells, along with the test inhibitors.[10]

  • Detection: The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin. A chemiluminescent HRP substrate is then added.[10]

  • Signal Measurement: The light produced, which is proportional to PARP-1 activity, is measured using a microplate reader. The inhibitory potency is determined by the reduction in the chemiluminescent signal.[10]

Visualizing the Mechanism: PARP-1 Inhibition and Apoptosis Induction

The following diagram illustrates the workflow for evaluating the anticancer activity of this compound derivatives, focusing on their ability to induce apoptosis, potentially through the inhibition of PARP-1.

Anticancer_Activity_Workflow Workflow for Anticancer Evaluation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) compound_treatment Treatment with This compound Derivatives cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability (IC50) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) compound_treatment->apoptosis_assay parp_assay PARP-1 Inhibition Assay compound_treatment->parp_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification parp_inhibition_analysis Analysis of PARP-1 Inhibition parp_assay->parp_inhibition_analysis

Workflow for Anticancer Evaluation of Derivatives.

The following signaling pathway diagram illustrates the proposed mechanism of action where the inhibition of PARP-1 by these derivatives leads to the induction of apoptosis in cancer cells.

PARP_Inhibition_Pathway Proposed Signaling Pathway for Anticancer Activity compound This compound Derivative parp1 PARP-1 compound->parp1 inhibits apoptosis Apoptosis compound->apoptosis induces dna_repair DNA Damage Repair parp1->dna_repair promotes parp1->apoptosis prevents dna_damage DNA Single-Strand Breaks dna_damage->parp1 activates cell_survival Cell Survival dna_repair->cell_survival leads to

References

N-(6-Chloropyridazin-3-yl)acetamide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The N-(6-chloropyridazin-3-yl)acetamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including the reactive chloro-substituent and the hydrogen bonding capabilities of the acetamide moiety, make it a versatile building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the synthesis, key biological applications, and experimental evaluation of derivatives based on this promising scaffold, with a focus on its application in the development of novel anti-inflammatory and anticancer agents.

Synthesis of the Core Scaffold and Its Derivatives

The foundational scaffold, this compound, can be synthesized from commercially available 3-amino-6-chloropyridazine. The synthesis of its derivatives often involves the modification of the pyridazine ring, typically through nucleophilic substitution of the chlorine atom, or by altering the acetamide side chain.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the acylation of 3-amino-6-chloropyridazine.

Materials:

  • 3-amino-6-chloropyridazine

  • Chloroacetyl chloride

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 3-amino-6-chloropyridazine (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Applications in Anticancer Drug Discovery

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the induction of apoptosis and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
9e CNS SNB-75-[1]
Melanoma LOX IMVI-[1]
Ovarian IGROV1-[1]
Renal A498-[1]
Renal CAKI-1-[1]
Renal RXF 393-[1]
Renal TK-10-[1]
Renal UO-31-[1]
NSCLC HOP-92-[1]
NSCLC EKVX-[1]

Note: Specific IC50 values for compound 9e were presented as percentage inhibition at a given concentration in the source material. The table indicates the cell lines against which significant inhibition was observed.

Signaling Pathways in Anticancer Activity

The anticancer effects of these compounds are often mediated through complex signaling pathways. Below are graphical representations of the proposed mechanisms.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Derivative Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis parp1_inhibition_pathway DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 recruits PARylation PARylation PARP-1->PARylation catalyzes Cell Death Cell Death PARP-1->Cell Death leads to Derivative Derivative Derivative->PARP-1 inhibits NAD+ NAD+ NAD+->PARylation substrate DNA Repair DNA Repair PARylation->DNA Repair promotes experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (3-amino-6-chloropyridazine) Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening Characterization->Anticancer Anti_inflammatory Anti-inflammatory Screening Characterization->Anti_inflammatory SRB_Assay SRB Cytotoxicity Assay Anticancer->SRB_Assay Albumin_Denaturation Albumin Denaturation Assay Anti_inflammatory->Albumin_Denaturation HRBC_Stabilization HRBC Membrane Stabilization Anti_inflammatory->HRBC_Stabilization Data_Analysis Data Analysis (IC50, % Inhibition) SRB_Assay->Data_Analysis Albumin_Denaturation->Data_Analysis HRBC_Stabilization->Data_Analysis

References

Spectroscopic and Synthetic Profile of N-(6-Chloropyridazin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound, N-(6-Chloropyridazin-3-yl)acetamide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from its immediate precursor, 6-Chloropyridazin-3-amine, and related substituted pyridazine derivatives to present an informed analysis of its expected spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridazine-based compounds in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted and literature-derived spectroscopic data for this compound. These values are based on the known data of 6-Chloropyridazin-3-amine and typical values for acetamido and pyridazine moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃~2.2Singlet-Typical for an acetamido methyl group.
Pyridazine H-4~7.6Doublet~9.0Expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms. Based on data for similar pyridazine systems.
Pyridazine H-5~8.2Doublet~9.0Expected to be further downfield due to the influence of the acetamido group. Based on data for similar pyridazine systems.
NH~10.5Broad Singlet-Amide proton, chemical shift can be variable and concentration-dependent.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
CH₃~24Typical for an acetamido methyl carbon.
Pyridazine C-3~150Carbon bearing the acetamido group.
Pyridazine C-4~125
Pyridazine C-5~130
Pyridazine C-6~155Carbon bearing the chlorine atom.
C=O~169Carbonyl carbon of the acetamido group.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3250 - 3350Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2950Weak
C=O Stretch (Amide I)1670 - 1690Strong
N-H Bend (Amide II)1520 - 1550Medium
C=N Stretch1580 - 1620Medium
C-Cl Stretch600 - 800Medium
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺171.02Molecular ion with ³⁵Cl.
[M+2]⁺173.02Isotopic peak for ³⁷Cl (approximately 1/3 the intensity of M⁺).
[M-CH₂CO]⁺129.01Fragment corresponding to the loss of a ketene molecule. This would be the mass of the 6-Chloropyridazin-3-amine radical cation.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis: Acetylation of 6-Chloropyridazin-3-amine

The synthesis of this compound is most readily achieved through the acetylation of its precursor, 6-Chloropyridazin-3-amine.

Materials:

  • 6-Chloropyridazin-3-amine

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., pyridine, dichloromethane, or acetic acid)

  • A base (if using acetyl chloride, e.g., triethylamine or pyridine)

Procedure:

  • Dissolve 6-Chloropyridazin-3-amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) to the solution. If using acetyl chloride, a base should be added to neutralize the HCl byproduct.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Material: 6-Chloropyridazin-3-amine reaction Acetylation (Acetic Anhydride or Acetyl Chloride) start->reaction purification Purification (Recrystallization or Chromatography) reaction->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow from synthesis to spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this document for this compound is predicted based on the analysis of its precursor and structurally related compounds, as direct experimental data was not publicly available at the time of writing. This information should be used as a guideline and for comparison with experimentally obtained data.

Unlocking Therapeutic Potential: A Technical Guide to N-(6-Chloropyridazin-3-yl)acetamide Analogs and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic landscape of N-(6-Chloropyridazin-3-yl)acetamide analogs. This core scaffold has emerged as a versatile platform for the development of novel inhibitors targeting a range of enzymes implicated in cancer, inflammation, and neurodegenerative diseases. This document provides a comprehensive overview of key therapeutic targets, quantitative biological data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Key Therapeutic Targets and Biological Activity

Analogs of the this compound scaffold have demonstrated inhibitory activity against several important enzyme classes. The following sections summarize the quantitative data for promising therapeutic targets.

c-Jun N-terminal Kinase (JNK) Inhibitors for Cancer Therapy
Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors for T-Cell Malignancies

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling. Aberrant ITK activity is linked to T-cell malignancies, making it a promising target for the treatment of these diseases. Novel 3-oxo-2,3-dihydropyridazine derivatives have been designed and evaluated as selective ITK inhibitors.[2][3]

CompoundStructureITK IC50 (µM)BTK IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)
9 1-(6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl)-N-phenylazetidine-3-carboxamide0.87> 5037.61
22 1-(6-(3,5-difluorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide0.19Partially Inhibited11.17

Table 1: In vitro activity of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors. Data sourced from a study on novel ITK inhibitors.[3]

Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Applications

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. New pyrazole-pyridazine hybrids have shown notable and selective COX-2 inhibitory activities.[4]

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5f 3,4,5-trimethoxy14.341.509.56
6e 4-bromo20.912.518.33
6f 3,4,5-trimethoxy9.561.158.31
Celecoxib -5.422.162.51

Table 2: In vitro COX-1 and COX-2 inhibitory activity of pyrazole-pyridazine hybrids. Data sourced from a study on new pyrazole-pyridazine hybrids as selective COX-2 inhibitors.[4]

Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes acetylcholine. In the context of Alzheimer's disease, inhibition of BChE can increase acetylcholine levels in the brain, offering a therapeutic strategy. A series of substituted acetamide derivatives have been synthesized and evaluated for their BChE inhibitory potential.[5]

CompoundRBChE IC50 (µM)
8c 2,4,6-trimethylphenyl3.94 ± 0.16
8d 4-methylphenyl19.60 ± 0.21
970180 (starting compound) -4.24 ± 0.16
Galantamine -25.31 ± 0.25
Tacrine -0.21 ± 0.09

Table 3: In vitro BChE inhibitory activity of substituted acetamide derivatives. Data sourced from a study on substituted acetamide derivatives as potential BChE inhibitors.[5]

Signaling Pathways

Understanding the signaling pathways in which these therapeutic targets are involved is crucial for drug development. The following diagrams illustrate the JNK1 and ITK signaling cascades.

JNK1_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 c_Jun c-Jun JNK1->c_Jun AP1 AP-1 Complex c_Jun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression

JNK1 Signaling Pathway

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck PI3K PI3K TCR->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK activation PIP3 PIP3 PI3K->PIP3 PIP3->ITK recruitment PLCg1 PLCγ1 ITK->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Downstream Downstream Signaling (Ca2+ flux, NFAT activation) DAG_IP3->Downstream

ITK Signaling in T-Cells

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the inhibitory activity of this compound analogs against their respective targets.

JNK1 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against JNK1 kinase.

Materials:

  • Recombinant human JNK1 enzyme

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

  • ATP solution

  • JNK1 substrate (e.g., GST-c-Jun)

  • Test compounds dissolved in DMSO

  • [γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the JNK1 enzyme, the test compound solution, and the JNK1 substrate. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays) to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Radioactive Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare_Reagents Reaction_Setup Set up Reaction in Plate (Enzyme + Compound + Substrate) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Stop_Reaction->Data_Analysis End End Data_Analysis->End

General Kinase Assay Workflow
COX-2 Inhibition Assay

This protocol outlines a common fluorometric method for assessing the in vitro inhibitory activity of compounds against COX-2.[6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX cofactor

  • COX probe

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Compound and Control Preparation: Dissolve test compounds and celecoxib in DMSO. Dilute to the desired concentrations with COX assay buffer.

  • Reaction Mixture Preparation: Prepare a reaction mix containing COX assay buffer, COX cofactor, and COX probe.

  • Reaction Setup: In a 96-well plate, add the reaction mix, the COX-2 enzyme, and the test compound solution or control. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method for determining BChE inhibitory activity.

Materials:

  • Human recombinant BChE

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds dissolved in DMSO

  • Tacrine or Galantamine (positive controls)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of BChE, BTC, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and positive controls in DMSO and then in buffer.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution or control.

  • Enzyme Addition: Add the BChE solution to all wells except for the blank.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Start the reaction by adding the BTC solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 5-10 minutes). The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme activity without an inhibitor. Calculate the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted therapies for a variety of diseases. The analogs of this core structure have shown potential as inhibitors of key enzymes such as JNK1, ITK, COX-2, and BChE. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical class. Future work should focus on optimizing the potency and selectivity of these analogs, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The continued investigation of this compound derivatives holds significant promise for the discovery of novel and effective medicines.

References

The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its polar nature, ability to participate in hydrogen bonding, and role as a bioisosteric scaffold, have made it an attractive starting point for the development of novel therapeutics across a wide range of diseases. This technical guide provides a comprehensive review of recent advancements in the discovery and development of pyridazine-containing compounds, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases.

Physicochemical Properties and Pharmacokinetic Profile

The pyridazine ring possesses a distinct set of properties that make it advantageous in drug design. It is a weak base with a high dipole moment, which contributes to favorable π-π stacking interactions with biological targets.[1][2] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, and in some cases, both can simultaneously engage with a target protein, enhancing binding affinity.[1] Furthermore, the inherent polarity of the pyridazine moiety can improve aqueous solubility and may lead to lower cytochrome P450 inhibition and reduced interaction with the hERG potassium channel, which are desirable characteristics for drug candidates.[1][2]

Pyridazine Derivatives in Oncology

The development of pyridazine-containing compounds as anticancer agents has been a highly active area of research. These compounds have been shown to target various key players in cancer progression, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Pyridazine-based compounds have been identified as potent inhibitors of CDK2.

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
11m CDK2T-47D (Breast)0.43 ± 0.01[3]
MDA-MB-231 (Breast)0.99 ± 0.03[3]
11l CDK2T-47D (Breast)1.57 ± 0.05[3]
MDA-MB-231 (Breast)1.30 ± 0.04[3]
11h CDK2T-47D (Breast)1.60 ± 0.05[3]
MDA-MB-231 (Breast)2.44 ± 0.08[3]
11e CDK2T-47D (Breast)2.62 ± 0.08[3]
4e KinasesMCF-7 (Breast)1-10[4]
SK-MEL-28 (Melanoma)1-10[4]
4f KinasesMCF-7 (Breast)1-10[4]
SK-MEL-28 (Melanoma)1-10[4]
5b VEGFR-2HCT-116 (Colon)Potent[5]
4b VEGFR-2MCF-7 (Breast)21.2[6]

Experimental Protocol: Synthesis of 3,6-disubstituted Pyridazine Derivatives as CDK2 Inhibitors

This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which have shown promising activity as CDK2 inhibitors.

  • Step 1: Synthesis of 3,6-dichloropyridazine. This starting material can be synthesized from maleic anhydride and hydrazine, followed by chlorination.

  • Step 2: Nucleophilic substitution at C6. 3,6-dichloropyridazine is reacted with a variety of amines in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive it to completion.

  • Step 3: Nucleophilic substitution at C3. The resulting 3-chloro-6-substituted pyridazine is then reacted with a second amine, again in the presence of a base and heat.

  • Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica gel.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates p27 p27Kip1 p27->CyclinE_CDK2 E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->CyclinE_CDK2

Caption: CDK2 signaling pathway and its inhibition by pyridazine compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-containing compounds have been developed as potent VEGFR-2 inhibitors.

Experimental Protocol: In Vivo VEGFR-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the in vivo efficacy of pyridazine-based VEGFR-2 inhibitors in a mouse tumor model.

  • Animal Model: Nude mice are subcutaneously inoculated with human cancer cells (e.g., HCT-116).

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The pyridazine compound is administered orally or intraperitoneally at a predetermined dose and schedule. A positive control, such as sorafenib, is also included.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated groups to the control group. Immunohistochemical analysis of tumor tissue can be performed to assess microvessel density (a marker of angiogenesis).

Signaling Pathway: VEGFR-2 and Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2

Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition.

Pyridazine Derivatives in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine-containing compounds have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the NLRP3 inflammasome.

Cyclooxygenase-2 (COX-2) Inhibitors

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives

Compound IDTargetIn Vitro IC50 (nM)In Vivo ActivityReference
9a COX-215.50Comparable to celecoxib[7]
16b COX-216.90Comparable to celecoxib[7]
12 COX-217.10Comparable to celecoxib[7]
9b COX-217.50Comparable to celecoxib[7]
17 COX-217.70Comparable to celecoxib[7]
3g COX-243.84Equipotent to celecoxib[8]
6a COX-253.01-[8]
3d COX-267.23-[8]
6b COX-2180Comparable to indomethacin[9]
4c COX-2260-[9]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Wistar rats or Swiss albino mice are used.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals.

  • Treatment: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally one hour before the carrageenan injection.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB Activates pro_IL1b pro-IL-1β NFkB->pro_IL1b Upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulates IL1b IL-1β pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP, toxins) Signal2->NLRP3_inactive Activates Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleaves Casp1->pro_IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->NLRP3_active

Caption: The two-signal model of NLRP3 inflammasome activation.

Pyridazine Derivatives in Neurodegenerative Diseases

The application of pyridazine-containing compounds in the treatment of neurodegenerative diseases is an emerging and promising field. Their ability to modulate key targets involved in neuroinflammation and excitotoxicity, such as the NMDA receptor, is of particular interest.

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor and ion channel protein found in nerve cells. It is a key player in synaptic plasticity and memory function. However, overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of pyridazine compounds on NMDA receptors in cultured neurons or brain slices.

  • Preparation: Prepare acute brain slices or cultured neurons.

  • Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • NMDA Receptor Isolation: Pharmacologically isolate NMDA receptor-mediated currents by blocking other ion channels (e.g., AMPA and GABA receptors).

  • Compound Application: Apply the pyridazine compound at various concentrations to the bath solution.

  • Data Acquisition: Record NMDA receptor-mediated currents before, during, and after compound application.

  • Analysis: Analyze the reduction in current amplitude to determine the IC50 of the compound.

Logical Relationship: NMDA Receptor Antagonism

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (co-agonist) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Pyridazine_Antagonist Pyridazine Antagonist Pyridazine_Antagonist->NMDA_Receptor

Caption: Mechanism of NMDA receptor-mediated excitotoxicity and its blockade.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel drug candidates. Its versatile chemical nature allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide highlight the significant potential of pyridazine derivatives in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. Further exploration of this privileged structure, coupled with rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved therapies for these debilitating conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(6-Chloropyridazin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological relevance of N-(6-Chloropyridazin-3-yl)acetamide and its derivatives. The protocols detailed below are intended for laboratory use by qualified personnel.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyridazine core is recognized as a privileged scaffold in drug discovery. Notably, these compounds have shown promise as anticancer agents through the inhibition of key signaling pathways, including Poly (ADP-ribose) polymerase-1 (PARP-1) and c-Jun N-terminal kinase (JNK1). This document outlines the synthetic routes to these compounds, provides detailed experimental protocols, and summarizes their biological applications.

Data Presentation

The following tables summarize the synthesis of the key precursor, 6-chloropyridazin-3-amine, and a selection of this compound derivatives, highlighting the reaction conditions, yields, and analytical data.

Table 1: Synthesis of 6-Chloropyridazin-3-amine

Starting MaterialReagents and ConditionsProductYield (%)Melting Point (°C)Reference
3,6-Dichloropyridazine2.0 M Ammonia in Methanol, 130°C, 96h6-Chloropyridazin-3-amine61210[1][2]
3,6-DichloropyridazineAqueous Ammonia, various solvents, 30-180°C, 5-26h6-Chloropyridazin-3-amine81-94207-210

Table 2: Synthesis of this compound Derivatives

Acylating AgentDerivative NameReaction ConditionsYield (%)Melting Point (°C)Analytical DataReference
Acetic AnhydrideThis compoundAcetic Anhydride, Reflux---[3]
Acetyl ChlorideThis compoundAcetone, Brine, NaOAc, RT, 1hHigh--[4]
Substituted Acyl Chlorides2-Acyl-4,5-dichloropyridazin-3-onesTriethylamineGood to Excellent--[5]
2-Chloro-N-phenylacetamide2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamideK2CO3, BTBA, RT, 24h--C20H18ClN3O2
(E)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)acryloyl chloride(E)-N-(3-(3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)acryloyl)phenyl)acetamide-50194C21H15ClN4O3[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazin-3-amine (Precursor)

This protocol describes the synthesis of the key intermediate, 6-chloropyridazin-3-amine, from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • 2.0 M Ammonia in Methanol

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Water

  • Pressure vessel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a pressure vessel, add 3,6-dichloropyridazine.

  • Slowly add a 2.0 M solution of ammonia in methanol. A significant excess of the ammonia solution is typically used.

  • Seal the vessel and heat the reaction mixture at 130°C for 96 hours.

  • After cooling the reaction mixture to room temperature, carefully add water.

  • Extract the organic compounds with ethyl acetate.

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 6-chloropyridazin-3-amine as a solid.[2]

Protocol 2: Synthesis of this compound

This protocol details the acylation of 6-chloropyridazin-3-amine to yield the title compound.

Materials:

  • 6-Chloropyridazin-3-amine

  • Acetic anhydride or Acetyl chloride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure using Acetic Anhydride:

  • Dissolve 6-chloropyridazin-3-amine in a suitable solvent such as dichloromethane or use neat acetic anhydride.

  • Add acetic anhydride (typically 1.1 to 1.5 equivalents). A catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain pure this compound.

Procedure using Acetyl Chloride:

  • Dissolve 6-chloropyridazin-3-amine in a dry aprotic solvent like dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up the reaction as described in the acetic anhydride procedure (steps 4-7).

Mandatory Visualizations

Synthetic Workflow

The general workflow for the synthesis of this compound derivatives is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Purification & Analysis A 3,6-Dichloropyridazine C 6-Chloropyridazin-3-amine A->C Amination B Ammonia B->C D 6-Chloropyridazin-3-amine F This compound Derivative D->F Acylation E R-COCl or (RCO)2O (Acylating Agent) E->F G Crude Product H Purification (Crystallization/Chromatography) G->H I Pure Derivative H->I J Characterization (NMR, MS, MP) I->J G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome in Cancer DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits BER Base Excision Repair PARP1->BER initiates SSB_accumulation SSB Accumulation PARP1->SSB_accumulation inhibition leads to Inhibitor N-(6-Chloropyridazin-3-yl) acetamide Derivative Inhibitor->PARP1 inhibits DSB_formation Double-Strand Break Formation SSB_accumulation->DSB_formation Apoptosis Apoptosis / Cell Death (Synthetic Lethality) DSB_formation->Apoptosis in HR-deficient cells G cluster_0 Stress Signaling cluster_1 JNK Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome Stress Cellular Stress (e.g., ROS, UV) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression AP1->Pro_Apoptotic_Genes induces Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Inhibitor N-(6-Chloropyridazin-3-yl) acetamide Derivative Inhibitor->JNK1 inhibits

References

Application Notes: N-(6-Chloropyridazin-3-yl)acetamide as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(6-Chloropyridazin-3-yl)acetamide is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a key structural motif found in numerous compounds targeting various protein kinases. The reactive chlorine atom at the 6-position provides a versatile handle for synthetic modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

The pyridazine scaffold is recognized for its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases. This interaction is a cornerstone of the binding mode for numerous Type I and Type II kinase inhibitors. Consequently, derivatives of this compound are valuable precursors for developing inhibitors against kinases implicated in oncogenic signaling pathways, such as Bruton's tyrosine kinase (BTK), Interleukin-2-inducible T-cell kinase (ITK), and the Bcr-Abl fusion protein.[1][2] This document provides an overview of its application and a representative protocol for its use in synthesizing potential kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyridazine-Based Kinase Inhibitors

The following table summarizes representative quantitative data for kinase inhibitors containing a pyridazine or pyridazinone core, demonstrating the scaffold's potential for generating potent molecules against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay MethodReference Cell Line
Compound 9 ITK180Kinase GloJurkat
Compound 9 BTK> 10,000Kinase GloK562
Compound 22 ITK250Kinase GloJurkat
Compound III Bcr-Abl90Kinase AssayCML Cells
Imatinib Bcr-Abl250-500Cell-basedK562
Nilotinib Bcr-Abl20-30Cell-basedBa/F3

Note: Data is compiled from studies on pyridazine/pyridazinone-core inhibitors to illustrate the potential of the scaffold.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a 6-aryl-pyridazin-3-amine derivative from this compound, a key step in diversifying the core structure.

Step 1: Hydrolysis of Acetamide

  • Suspend this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then neutralize carefully with a saturated sodium bicarbonate solution until the pH reaches ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloropyridazin-3-amine.

Step 2: Suzuki-Miyaura Coupling

  • To a stirred solution of 6-chloropyridazin-3-amine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), to the reaction vessel under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC or LC-MS indicates the consumption of the starting material.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3-amine derivative.

Protocol 2: Amide Coupling to Synthesize Final Inhibitor

This protocol outlines the final step, where the synthesized amine is coupled with a carboxylic acid to generate the final amide-based kinase inhibitor.

  • Dissolve the 6-aryl-pyridazin-3-amine derivative (1.0 eq) and the selected carboxylic acid (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add an amide coupling agent, such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), to the solution.

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

  • Stir the reaction at room temperature for 16-24 hours. Monitor progress via TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography or preparative HPLC to yield the final inhibitor.

Visualizations

Logical and Experimental Workflows

G cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Amide Coupling A This compound B 6-Chloropyridazin-3-amine A->B HCl, Reflux C 6-Aryl-pyridazin-3-amine (Intermediate) B->C Pd(PPh3)4, Na2CO3 E Final Kinase Inhibitor C->E HATU, DIPEA D Arylboronic Acid D->C F Carboxylic Acid F->E

Caption: Synthetic workflow for a generic kinase inhibitor.

Signaling Pathway

The following diagram illustrates the Interleukin-2-inducible T-cell kinase (ITK) signaling pathway, a target for inhibitors derived from pyridazine scaffolds.[1][5]

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Stimulation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 ITK ITK SLP76->ITK ITK->PLCg1 Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca->NFAT Inhibitor Pyridazine-based ITK Inhibitor Inhibitor->ITK

Caption: Simplified ITK signaling pathway and point of inhibition.

References

Application of N-(6-Chloropyridazin-3-yl)acetamide in Cancer Research: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, there is currently no direct published research detailing the specific application of N-(6-Chloropyridazin-3-yl)acetamide in cancer research. While the pyridazine chemical scaffold is of significant interest in medicinal chemistry and has been incorporated into various molecules with demonstrated anticancer properties, this compound itself has not been the subject of dedicated studies investigating its potential as an anti-cancer agent.

Our comprehensive search did not yield any quantitative data, such as IC50 values against cancer cell lines, or detailed experimental protocols related to this specific compound. Consequently, the creation of detailed Application Notes and Protocols, as initially requested, is not feasible based on the current body of scientific evidence.

Research on Related Pyridazine Derivatives

It is noteworthy that derivatives and hybrids of the broader chloropyridazine family have been synthesized and evaluated for their potential in oncology. For instance, research has focused on designing novel chloropyridazine hybrids that act as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an important enzyme in DNA repair, and inducers of apoptosis (programmed cell death) in cancer cells.[1] These studies, however, involve more complex molecules where the chloropyridazine moiety is a component of a larger chemical entity.

Similarly, derivatives of the related compound 3-Amino-6-chloropyridazine have been reported to exhibit antiproliferative effects.[2] These findings suggest that the pyridazine core is a viable starting point for the development of new anticancer agents.

Future Directions

The absence of data on this compound presents a potential area for future investigation. Researchers could explore the synthesis and biological evaluation of this compound and its analogues to determine if they possess any cytotoxic or cytostatic activity against various cancer cell lines. Such exploratory studies would be the first step in determining if this chemical scaffold warrants further development as a potential therapeutic agent.

References

Application Notes and Protocols for N-(6-Chloropyridazin-3-yl)acetamide as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature detailing the specific anti-inflammatory properties, mechanism of action, or quantitative data for N-(6-Chloropyridazin-3-yl)acetamide. The following application notes and protocols are based on the activities of structurally related pyridazine and pyridazinone derivatives and are intended to serve as a general framework for the investigation of this compound as a potential anti-inflammatory agent. The provided data and protocols are for analogous compounds and should be adapted and validated for the specific compound of interest.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Pyridazine and its derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs exhibiting significant anti-inflammatory activity. Many of these compounds exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines. This document outlines potential applications and experimental protocols for the evaluation of this compound as a novel anti-inflammatory candidate.

Predicted Mechanism of Action

Based on the known mechanisms of similar pyridazine derivatives, this compound may exhibit anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, such as the COX and NF-κB pathways.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_drug Potential Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates COX2 COX-2 NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation Compound This compound Compound->NFkB Inhibits Compound->COX2 Inhibits

Caption: Potential anti-inflammatory mechanism of action.

Data Presentation: Anti-inflammatory Activity of Related Pyridazine Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory data for structurally related pyridazine compounds found in the literature. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro COX-1/COX-2 Inhibition of Pyridazine Analogs

Compound ReferenceCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazine Analog 4c[1]>1000.26>384
Pyridazine Analog 6b[1]1.140.186.33
Celecoxib (Reference)[1]12.930.3536.94
Indomethacin (Reference)[1]0.210.420.50

Table 2: In Vivo Anti-inflammatory Activity of a Pyridazine Analog (Compound 6b) in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)% Inhibition of Edema (3h)
Compound 6b[1]1065.4
Celecoxib[1]1070.2
Indomethacin[1]1073.1

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

Protocol 1: Synthesis of this compound

This proposed synthesis is based on standard acylation reactions of aminopyridazines.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Amine 3-Amino-6-chloropyridazine Mix Reaction Mixture (Pyridine or other base, DCM or other solvent) Amine->Mix Reagent Acetic Anhydride or Acetyl Chloride Reagent->Mix Stir Stir at Room Temperature Mix->Stir Wash Aqueous Work-up Stir->Wash Dry Drying of Organic Layer Wash->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Proposed synthetic workflow for the target compound.

Materials:

  • 3-Amino-6-chloropyridazine

  • Acetyl chloride or Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another appropriate solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Dissolve 3-amino-6-chloropyridazine in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of a compound against COX enzymes.

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compound or a reference inhibitor (e.g., celecoxib, indomethacin) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further specified time (e.g., 10 minutes).

  • Stop the reaction and measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

in_vivo_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Acclimatize Rats Grouping Group Animals (Control, Reference, Test Compound) Animals->Grouping Dosing Administer Test Compound, Reference Drug, or Vehicle (p.o.) Grouping->Dosing Induction Inject Carrageenan into Sub-plantar Region of Paw (1h post-dosing) Dosing->Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4h post-carrageenan Induction->Measurement CalcEdema Calculate Paw Edema Volume Measurement->CalcEdema CalcInhibition % Inhibition of Edema CalcEdema->CalcInhibition Stats Statistical Analysis CalcInhibition->Stats Result Determine Anti-inflammatory Effect Stats->Result

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Wistar rats (150-200 g)

  • This compound

  • Indomethacin or Celecoxib (reference drug)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups: a control group (vehicle), a reference group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of this compound).

  • Administer the vehicle, reference drug, or test compound orally (p.o.).

  • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

  • Perform statistical analysis to determine the significance of the observed anti-inflammatory effects.

Protocol 4: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This in vitro assay assesses the effect of the compound on the production of key inflammatory mediators.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM media supplemented with FBS and antibiotics

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.

These protocols provide a foundational approach for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. All experiments should be conducted with appropriate controls and statistical analysis to ensure the validity of the results.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) of N-(6-Chloropyridazin-3-yl)acetamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) of N-(6-Chloropyridazin-3-yl)acetamide and its analogs, with a focus on their potential as anticancer agents. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of molecular interactions and experimental workflows.

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. The this compound core represents a key pharmacophore that has been explored for the development of novel therapeutic agents. This document focuses on analogs where the acetamide moiety is replaced by or incorporated into larger, more complex structures, to understand the impact of these modifications on anticancer efficacy. The core hypothesis is that systematic structural modifications to this scaffold can lead to the identification of potent and selective anticancer compounds.

Data Presentation: Anticancer Activity of N-(6-Chloropyridazin-3-yl) Analogs

The following table summarizes the in vitro anticancer activity of a series of 3,6-disubstituted pyridazine derivatives, which include the N-(6-Chloropyridazin-3-yl) core structure. The data is presented as percentage growth inhibition against various human cancer cell lines, providing a basis for understanding the structure-activity relationships.

Table 1: Percentage Growth Inhibition of N-(6-Chloropyridazin-3-yl) Analogs Against Various Cancer Cell Lines.

Compound IDR Group (at position 6 of Pyridazine)Cancer Cell LineGrowth Inhibition (%)
7 PhenylLeukemia (HL-60(TB))25.31
Breast Cancer (T-47D)18.95
9a Hydrazono(phenyl)methylLeukemia (HL-60(TB))38.14
Breast Cancer (T-47D)45.21
9b (4-Methoxyphenyl)hydrazono)methylLeukemia (HL-60(TB))42.76
Breast Cancer (T-47D)55.83
9e (4-Fluorophenyl)hydrazono)methylLeukemia (HL-60(TB))53.12
Breast Cancer (T-47D)79.98
Renal Cancer (A498)97.91
11a (4-Fluorobenzylidene)hydrazonoLeukemia (HL-60(TB))33.45
Breast Cancer (T-47D)41.17
11c (4-Chlorobenzylidene)hydrazonoLeukemia (HL-60(TB))48.92
Breast Cancer (T-47D)59.88
11g (4-(Dimethylamino)benzylidene)hydrazonoLeukemia (HL-60(TB))21.09
Breast Cancer (T-47D)28.74

Data adapted from a study on 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for the elucidation of several key structure-activity relationships for this class of compounds:

  • Effect of Phenyl Ring Substitution: The introduction of substituents on the phenyl ring of the hydrazono moiety significantly influences anticancer activity. Electron-withdrawing groups, such as fluorine (Compound 9e ), lead to a marked increase in growth inhibition across multiple cell lines, particularly against renal and breast cancer cells.[1] In contrast, electron-donating groups like dimethylamino (Compound 11g ) result in decreased activity.

  • Importance of the Hydrazono Linker: The presence of a hydrazono linker appears to be crucial for enhanced activity compared to a simple phenyl substitution (Compound 7 ). This suggests that the linker may play a role in the compound's binding to its biological target.

  • Impact of the Acetamide Moiety Analogs: While not a direct N-acetamide, the broader amide-like structures in compounds 9a-e and 11a-g demonstrate that modifications at this position are well-tolerated and can be exploited to modulate activity. The nature of the substituent on the terminal phenyl ring is a key determinant of potency.

SAR_of_N_6_Chloropyridazin_3_yl_acetamide_analogs cluster_sar Structure-Activity Relationship core N-(6-Chloropyridazin-3-yl) Core substituents Substituents (R-group) core->substituents Modification ewg Electron-Withdrawing Groups (e.g., -F, -Cl) substituents->ewg edg Electron-Donating Groups (e.g., -N(CH3)2) substituents->edg linker Hydrazono Linker substituents->linker activity Biological Activity (Anticancer) ewg->activity Increases edg->activity Decreases linker->activity Enhances

Caption: Key SAR determinants for anticancer activity.

Experimental Protocols

General Synthesis of N-(6-Chloropyridazin-3-yl) Hydrazine Derivatives

A common synthetic route to access the key intermediate for the target analogs involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate.

Materials:

  • 3,6-dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

Procedure:

  • A solution of 3,6-dichloropyridazine (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution with continuous stirring.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

This intermediate can then be reacted with various aldehydes or ketones to generate the final hydrazono derivatives as shown in the data table.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The anticancer activity of the synthesized compounds is evaluated against the National Cancer Institute's panel of 60 human tumor cell lines.

Materials:

  • Synthesized compounds

  • NCI-60 human tumor cell lines

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates and incubated for 24 hours prior to the addition of experimental drugs.

  • The synthesized compounds are solubilized in DMSO and added to the plates at a single concentration of 10 µM.

  • The plates are incubated for an additional 48 hours at 37°C with 5% CO2.

  • After 48 hours, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed with water and air-dried.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.

  • Bound stain is solubilized with 10 mM Tris base, and the absorbance is read on a plate reader at a wavelength of 515 nm.

  • The percentage growth is calculated for the test wells relative to the control wells.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (3,6-dichloropyridazine, hydrazine hydrate) reaction Chemical Reaction (Reflux in Ethanol) start->reaction intermediate Intermediate Product (3-chloro-6-hydrazinylpyridazine) reaction->intermediate final_products Final Analogs (Reaction with Aldehydes/Ketones) intermediate->final_products purification Purification & Characterization (Filtration, NMR, MS) final_products->purification cell_culture Cell Culture (NCI-60 Cell Lines) purification->cell_culture Test Compounds compound_treatment Compound Treatment (10 µM in 96-well plates) cell_culture->compound_treatment incubation Incubation (48 hours) compound_treatment->incubation srb_assay SRB Assay (Fixation, Staining, Reading) incubation->srb_assay data_analysis Data Analysis (% Growth Inhibition) srb_assay->data_analysis sar_analysis Structure-Activity Relationship data_analysis->sar_analysis SAR Analysis

Caption: Experimental workflow from synthesis to SAR.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of novel anticancer agents. The structure-activity relationship studies on its analogs reveal that modifications, particularly the introduction of substituted phenylhydrazono moieties, can significantly enhance cytotoxic activity. Specifically, the presence of electron-withdrawing groups on the terminal phenyl ring is a key determinant of potency. The provided protocols for synthesis and biological evaluation offer a framework for the further development and optimization of this promising class of compounds. Future work should focus on exploring a wider range of substituents and linkers to refine the SAR and improve the therapeutic index of these potential drug candidates.

References

Application Note: Protocol for N-acetylation of 6-chloropyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylation is a fundamental and widely utilized chemical transformation in organic synthesis and medicinal chemistry.[1] This reaction introduces an acetyl group onto a primary or secondary amine, often to modulate the physicochemical properties of a molecule, such as its stability, solubility, and bioavailability.[2] The resulting acetamide can also serve as a key intermediate for further synthetic modifications or act as a protecting group for the amine functionality.[1]

6-Chloropyridazin-3-amine is a valuable heterocyclic building block in the synthesis of various biologically active compounds and pharmaceutical intermediates.[3][4] Its structure, featuring a reactive amino group and a modifiable chloro-substituent, makes it a versatile scaffold. The N-acetylation of this compound to produce N-(6-chloropyridazin-3-yl)acetamide is a critical step in the development of novel therapeutic agents. This document provides a detailed protocol for this transformation, based on established methods for the acetylation of aromatic amines.

Reaction Scheme

The N-acetylation of 6-chloropyridazin-3-amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of a leaving group (e.g., acetate ion) to form the stable N-acetylated product.[2]

Figure 1: General reaction for the N-acetylation of 6-chloropyridazin-3-amine.

sub 6-Chloropyridazin-3-amine plus1 + reagent Acetylating Agent (e.g., Acetic Anhydride) arrow prod This compound plus2 + byprod Byproduct (e.g., Acetic Acid)

Caption: Chemical equation for the N-acetylation reaction.

Data Presentation

The following table summarizes representative reaction conditions for the N-acetylation of aromatic amines, which are applicable to 6-chloropyridazin-3-amine. The choice of acetylating agent and solvent can influence reaction time, temperature, and yield.

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[2]
Aromatic Primary AmineAcetyl ChlorideBrine / AcetoneRoom Temp1Excellent[5]
Various AminesAcetonitrileAcetonitrile (Alumina catalyst)100~0.5 (residence)Good[1]

Experimental Protocol

This section details a standard laboratory procedure for the N-acetylation of 6-chloropyridazin-3-amine using acetic anhydride.

Materials and Equipment:

  • 6-Chloropyridazin-3-amine (CAS: 5469-69-2)[6]

  • Acetic Anhydride

  • Pyridine (optional, as catalyst/base)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridazin-3-amine (e.g., 1.30 g, 10 mmol).

    • Add 20 mL of a suitable solvent, such as acetic acid or pyridine. Alternatively, for a neat reaction, use an excess of acetic anhydride as the solvent.[2]

    • Carefully add acetic anhydride (1.12 mL, 12 mmol, 1.2 equivalents) to the flask while stirring. If pyridine is used as a solvent, it will also act as a base to neutralize the acetic acid byproduct.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70°C using a heating mantle or oil bath.

    • Maintain stirring and temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water to quench the excess acetic anhydride.[2]

    • Stir the aqueous mixture for 15-20 minutes. The product, this compound, may precipitate as a solid.

    • If a solid precipitates, collect the product by vacuum filtration, wash it with cold water, and air dry.

    • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 30 mL).[2]

    • Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[2]

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to achieve high purity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

G A Reaction Setup (6-chloropyridazin-3-amine + Acetic Anhydride) B Heating & Stirring (60-70°C, 1-2h) A->B C Quenching (Pour into ice water) B->C D Product Isolation C->D D_sub1 Filtration (if solid precipitates) D->D_sub1 Option 1 D_sub2 Extraction (with Ethyl Acetate) D->D_sub2 Option 2 G Purification (Recrystallization or Chromatography) D_sub1->G E Washing & Drying (Organic Layer) D_sub2->E F Solvent Removal (Rotary Evaporation) E->F F->G H Pure this compound G->H

Caption: Workflow for the N-acetylation of 6-chloropyridazin-3-amine.

References

Application Notes and Protocols for the Quantification of N-(6-Chloropyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of N-(6-Chloropyridazin-3-yl)acetamide. Due to the limited availability of specific validated methods for this compound in the public domain, the protocols described herein are based on established analytical methodologies for structurally related compounds, including pyridazine derivatives and N-acetylated molecules. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust starting points for researchers to develop and validate in-house procedures for the quantification of this compound in various matrices, such as active pharmaceutical ingredients (APIs), formulated drug products, or biological samples.

Introduction

This compound is a chemical entity that belongs to the pyridazine class of compounds. Pyridazine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and precise quantification of such compounds is critical during drug discovery, development, and quality control processes to ensure the safety and efficacy of potential therapeutic agents. This document outlines two proposed analytical methods for the quantification of this compound: an HPLC-UV method suitable for routine quality control and an LC-MS/MS method for high-sensitivity quantification, particularly in complex matrices.

Proposed Analytical Methods

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is proposed for the routine quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not the primary requirement.

2.1.1. Experimental Protocol: RP-HPLC-UV

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A gradient elution is recommended to ensure good separation from potential impurities.

  • Gradient Program (Illustrative):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20.1-25 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (a common starting point for similar structures is around 254 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation: Typical HPLC-UV Method Performance (Hypothetical)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for a compound structurally similar to this compound. These values should be established during method validation.

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

2.1.3. Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition and Processing Sample Weigh Sample Dissolve_Sample Dissolve and Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Prepare Stock and Working Standards Standard->Dissolve_Standard Filter Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter HPLC HPLC System (Pump, Autosampler, Column Oven) Dissolve_Standard->HPLC Filter->HPLC Column C18 Reversed-Phase Column HPLC->Column Detector UV-Vis/DAD Detector Column->Detector Data_System Chromatography Data System Detector->Data_System Integration Peak Integration and Quantification Data_System->Integration Report Generate Report Integration->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the quantification of this compound at low concentrations or in complex matrices such as biological fluids. The high selectivity and sensitivity of tandem mass spectrometry make it ideal for these applications.[3]

2.2.1. Experimental Protocol: LC-MS/MS

Instrumentation and Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Gradient Program (Illustrative): A fast gradient is typically employed.

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.1-5.0 min: Return to 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): To be determined by direct infusion of a standard solution of this compound.

  • Product Ions: To be determined by fragmentation of the precursor ion. At least two product ions should be monitored for confident quantification and confirmation.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

2.2.2. Data Presentation: Typical LC-MS/MS Method Performance (Hypothetical)

The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for a compound of similar molecular weight and polarity.

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 15%
Matrix Effect85 - 115%

2.2.3. Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC UHPLC System Reconstitution->LC MSMS Tandem Mass Spectrometer (MRM Mode) LC->MSMS Data_Acquisition Data Acquisition Software MSMS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Report Final Concentration Report Quantification->Report

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Conceptual Signaling/Metabolic Pathway

While the specific metabolic fate of this compound is not extensively documented, a conceptual biotransformation pathway can be proposed based on the known metabolism of pyridazine-containing compounds and general drug metabolism principles.[4][5] Phase I metabolism may involve oxidation of the pyridazine ring, while Phase II could involve conjugation reactions.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent This compound Oxidation Oxidation (e.g., Hydroxylation) via Cytochrome P450 Parent->Oxidation CYP450 Oxidized_Metabolite Oxidized Metabolite Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Excreted_Metabolite Excreted Conjugated Metabolite Conjugation->Excreted_Metabolite Oxidized_Metabolite->Conjugation UGTs, SULTs

Caption: Conceptual biotransformation pathway for this compound.

Conclusion

The analytical methods proposed in these application notes provide a solid foundation for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method based on these protocols undergoes rigorous validation to ensure its accuracy, precision, and suitability for its intended purpose.

References

Application Notes & Protocols: In Vitro Assays for N-(6-Chloropyridazin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(6-Chloropyridazin-3-yl)acetamide and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyridazine scaffold is a key pharmacophore in various therapeutic agents, with activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] Many derivatives are being investigated as kinase inhibitors, which are crucial for modulating cell signaling pathways involved in proliferation, differentiation, and apoptosis.[1][2]

These application notes provide detailed protocols for essential in vitro assays to characterize the biological activity of novel this compound derivatives. The focus is on primary screening assays to determine kinase inhibition, cell viability, and the mechanism of action through target modulation.

In Vitro Kinase Inhibition Assay

Application Note: This assay is a primary step to determine if the synthesized derivatives directly inhibit the activity of a specific protein kinase (e.g., p38 MAPK, JNK).[1][2] It quantifies the compound's potency, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The protocol below is an adaptable, high-throughput method.[1][3]

Experimental Protocol:

Objective: To measure the IC50 value of test compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., JNK1, p38α).

  • Kinase substrate (e.g., biotinylated peptide).

  • Adenosine triphosphate (ATP).

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 384-well assay plates.

  • Plate reader compatible with the detection reagent.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into 384-well assay plates. Include positive (DMSO vehicle) and negative (no enzyme) controls.[1]

  • Enzyme and Substrate Preparation: Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer.[1]

  • Enzyme Dispensing: Dispense the enzyme/substrate mix into the wells of the compound-containing plates.

  • Incubation: Gently mix and incubate the plates for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plates at room temperature for the optimal reaction time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (or substrate phosphorylated).[1]

  • Data Acquisition: Read the plates on a microplate reader.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Quantitative results from the kinase inhibition assay should be summarized for clear comparison.

Table 1: Example Kinase Inhibition Data for Acetamide Derivatives

Compound IDR-Group ModificationTarget KinaseIC50 (nM)
DERIV-001-Phenylp38α150
DERIV-002-4-Fluorophenylp38α75
DERIV-003-Thiophen-2-ylp38α210
DERIV-004-PhenylJNK1850
DERIV-005-4-FluorophenylJNK1420
StandardVX-745p38α25

Note: Data are hypothetical and for illustrative purposes only.

Visualization of a Generic Kinase Signaling Pathway: The diagram below illustrates a simplified kinase cascade, highlighting the point of inhibition by a small molecule inhibitor.

G cluster_pathway Kinase Signaling Pathway Stress / Cytokines Stress / Cytokines Upstream Kinase (MKK) Upstream Kinase (MKK) Stress / Cytokines->Upstream Kinase (MKK) Activates Target Kinase (p38/JNK) Target Kinase (p38/JNK) Upstream Kinase (MKK)->Target Kinase (p38/JNK) Phosphorylates Downstream Substrates Downstream Substrates Target Kinase (p38/JNK)->Downstream Substrates Phosphorylates Cellular Response Cellular Response Downstream Substrates->Cellular Response Inhibitor N-(6-Chloropyridazin-3-yl) acetamide Derivative Inhibitor->Target Kinase (p38/JNK) Inhibits ATP Binding

Caption: Simplified kinase signaling pathway showing inhibitor action.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Application Note: Cell viability assays are crucial for evaluating the effect of drug candidates on cell survival and growth.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4] This assay is fundamental for determining a compound's efficacy against cancer cell lines.[5][8]

Experimental Protocol:

Objective: To determine the concentration-dependent effect of test compounds on the viability of a cancer cell line (e.g., MCF-7, HepG2).[6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS).

  • Test compounds dissolved in DMSO.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Multi-channel pipette and incubator.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.[6]

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate and measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value can be determined by plotting viability against the log of compound concentration.

Western Blot Analysis for Target Modulation

Application Note: Western blotting is a key technique to investigate the mechanism of action of kinase inhibitors.[2] It allows for the detection of changes in the phosphorylation state of the target kinase and its downstream substrates within the cell.[9] A reduction in the phosphorylated form of a target protein after treatment with a compound provides strong evidence of on-target activity.

Experimental Protocol:

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase (e.g., p38) and its downstream substrate (e.g., MAPKAPK2) in cells.

Materials:

  • Adherent mammalian cells.

  • Test compound and appropriate cellular activator (e.g., Anisomycin for p38).

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.[2]

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins).

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat cells with the test compound at various concentrations for 1-2 hours. Then, stimulate the cells with an activator for a short period (e.g., 30 minutes) to induce kinase phosphorylation.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer supplemented with inhibitors. Scrape the cells and collect the lysate.[2][10]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate them by size on an SDS-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C. Following this, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane extensively with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[9]

Visualization of Western Blot Workflow:

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody (e.g., anti-p-p38) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Detection (ECL) & Imaging G->H

Caption: Key steps in the Western Blot experimental workflow.

Visualization of Structure-Activity Relationship (SAR) Logic:

G cluster_sar Hypothetical Structure-Activity Relationship (SAR) cluster_mods R-Group Modifications cluster_activity Resulting Potency Core N-(6-Chloropyridazin-3-yl) acetamide Core Mod1 Electron-donating group (e.g., -OCH3) Mod2 Small, neutral group (e.g., -CH3) Mod3 Electron-withdrawing group (e.g., -F, -Cl) Act1 Low Potency (High IC50) Mod1->Act1 Decreases binding Act2 Moderate Potency Mod2->Act2 Maintains binding Act3 High Potency (Low IC50) Mod3->Act3 Enhances binding

Caption: Logical flow of a hypothetical SAR study.

References

Application Notes and Protocols: N-(6-Chloropyridazin-3-yl)acetamide as a Precursor for PARP-1 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors derived from the precursor molecule, N-(6-Chloropyridazin-3-yl)acetamide. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate research and development in this area.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several successful PARP-1 inhibitors.

The pyridazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous biologically active compounds, including potent PARP-1 inhibitors. This compound serves as a versatile precursor for the synthesis of novel PARP-1 inhibitors. The chloro-substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the inhibitor binding pocket of PARP-1. The acetamide group can also be modified or may contribute to the binding interactions with the enzyme.

Synthesis of PARP-1 Inhibitors from this compound

While a direct synthesis from this compound is not extensively documented in publicly available literature, a general and adaptable synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the functionalization of the 6-position of the pyridazine ring, a key step in building the final inhibitor structure.

A plausible synthetic route would involve the coupling of this compound with a suitable boronic acid or amine to introduce the desired R group. The resulting intermediate can then be further modified if necessary.

General Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: Synthetic workflow for PARP-1 inhibitor precursor.

Quantitative Data: PARP-1 Inhibitory Activity

Compound IDScaffoldPARP-1 IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
8a Pyridopyridazinone36Olaparib34
3c 4-ChloropyridazinoxyphenylComparable to OlaparibOlaparib-
3d 4-ChloropyridazinoxyphenylComparable to OlaparibOlaparib-
3e 4-ChloropyridazinoxyphenylComparable to OlaparibOlaparib-

Experimental Protocols

PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method to determine the in vitro inhibitory activity of synthesized compounds against PARP-1.

Principle:

The assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP-1. The biotinylated histones are then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity, and a decrease in signal indicates inhibition.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD⁺

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the histone-coated wells.

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer.

    • Add 48 µL of the master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for PARP-1 chemiluminescent assay.

PARP-1 Signaling Pathway and Inhibition

PARP-1 plays a critical role in DNA repair. When a single-strand break (SSB) in DNA occurs, PARP-1 binds to the damaged site. This binding activates PARP-1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD⁺ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.

PARP-1 inhibitors act by competing with NAD⁺ for the catalytic domain of PARP-1. This inhibition has two major consequences:

  • Catalytic Inhibition: The synthesis of PAR chains is blocked, preventing the recruitment of the DNA repair machinery. This leads to the accumulation of unrepaired SSBs.

  • PARP Trapping: The inhibitor bound to PARP-1 can trap the enzyme on the DNA, creating a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).

In cancer cells with a deficient homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death (synthetic lethality).

Caption: PARP-1 signaling and inhibitor action.

Conclusion

This compound represents a promising and versatile starting material for the development of novel PARP-1 inhibitors. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an attractive scaffold for medicinal chemistry campaigns. The provided protocols and background information serve as a valuable resource for researchers aiming to synthesize and evaluate new chemical entities targeting PARP-1 for cancer therapy. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-Chloropyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-Chloropyridazin-3-yl)acetamide. Our aim is to facilitate the optimization of reaction yields and ensure the purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Starting Material: The starting material, 3-amino-6-chloropyridazine, may have degraded. 2. Ineffective Acetylating Agent: Acetic anhydride or acetyl chloride may be of poor quality or hydrolyzed. 3. Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow or no reaction, or too hot, causing decomposition. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants. 5. Presence of Water: Moisture can hydrolyze the acetylating agent.1. Verify Starting Material: Check the purity of 3-amino-6-chloropyridazine using techniques like NMR or melting point analysis. 2. Use Fresh Reagents: Employ freshly opened or distilled acetylating agents. 3. Optimize Temperature: Experiment with a range of temperatures. For instance, reactions with acetic anhydride can be gently heated (e.g., 100°C) to facilitate the reaction. 4. Solvent Screening: Test different anhydrous solvents like toluene, dichloromethane, or conduct the reaction neat with excess acetic anhydride. 5. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
Formation of Impurities 1. Diacetylation: The primary amine may have been acetylated twice. 2. Reaction with Pyridine: If pyridine is used as a catalyst or solvent, it can react with acetic anhydride to form byproducts.[1] 3. Unreacted Starting Material: Incomplete reaction leaving 3-amino-6-chloropyridazine in the final product. 4. Hydrolysis of Product: The acetamide product can hydrolyze back to the amine during workup.1. Control Stoichiometry: Use a slight excess (around 1.4 equivalents) of the acetylating agent to favor mono-acetylation. 2. Alternative Base: Consider using a non-nucleophilic base if pyridine is problematic, or minimize its amount. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. 4. Careful Workup: Avoid prolonged exposure to acidic or strongly basic aqueous conditions during extraction and washing steps.
Difficult Purification 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 2. Product Oiling Out: The product may not crystallize properly. 3. Contamination with Acetic Acid: Residual acetic acid from the reaction.1. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to purify the product. 2. Trituration: Wash the crude product with a solvent in which the product is sparingly soluble but impurities are soluble. 3. Aqueous Wash: During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The synthesis typically starts with 3-amino-6-chloropyridazine. This precursor is synthesized from 3,6-dichloropyridazine by reaction with ammonia.

Q2: Which acetylating agents are commonly used for this reaction?

A2: Acetic anhydride is a common and effective acetylating agent for this type of transformation. Acetyl chloride can also be used, often in the presence of a base to neutralize the HCl byproduct.

Q3: What are the optimal reaction conditions?

A3: Optimal conditions can vary. For acetylation with acetic anhydride, heating the reaction mixture, for instance to 100°C in a solvent like toluene, has been shown to be effective for similar substrates. It is recommended to monitor the reaction by TLC to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material and the product.

Q5: What is a standard work-up procedure for a reaction using acetic anhydride?

A5: A typical work-up involves cooling the reaction mixture, followed by quenching with water or a mild aqueous base like sodium bicarbonate solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.

Experimental Protocols

Synthesis of N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide (A Model Protocol)

Materials:

  • 6-methoxy-4-methylpyridin-3-amine (1.0 eq)

  • Acetic anhydride (1.4 eq)

  • Toluene

Procedure:

  • To a solution of 6-methoxy-4-methylpyridin-3-amine (36.2 mmol, 1.0 eq) in toluene (100.0 mL), add acetic anhydride (50.7 mmol, 1.4 eq).

  • Stir the mixture and heat at 100 °C for 2 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Note: This protocol should be adapted for this compound, with adjustments to stoichiometry and reaction time as determined by experimental monitoring.

Data Presentation

Table 1: Acetylation of Various Amines with Acetic Anhydride

The following table summarizes the yield of acetylated products from various amines using acetic anhydride, which can provide a reference for the expected yield in the synthesis of this compound.

Amine Substrate Yield of Acetylated Product (%) Reference
Aniline>99[3]
4-Methoxyaniline51[3]
4-Chloroaniline>99[3]
4-Bromoaniline>99[3]
4-Iodoaniline>99[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_amino_6_chloropyridazine 3-Amino-6-chloropyridazine acetylation Acetylation 3_amino_6_chloropyridazine->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation quenching Quenching acetylation->quenching Reaction Mixture extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification Crude Product final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low or No Yield check_starting_material Check Purity of 3-Amino-6-chloropyridazine start->check_starting_material purity_ok Purity OK? check_starting_material->purity_ok check_reagents Check Quality of Acetylating Agent reagent_ok Reagent Fresh? check_reagents->reagent_ok optimize_conditions Optimize Reaction Conditions (Temp, Time) conditions_optimized Conditions Optimized? optimize_conditions->conditions_optimized check_workup Review Work-up Procedure workup_ok Work-up Correct? check_workup->workup_ok purity_ok->check_reagents Yes purify_sm Purify or Replace Starting Material purity_ok->purify_sm No reagent_ok->optimize_conditions Yes use_fresh_reagent Use Fresh or Distilled Reagent reagent_ok->use_fresh_reagent No conditions_optimized->check_workup Yes systematic_optimization Systematically Vary Temp & Time conditions_optimized->systematic_optimization No modify_workup Modify Work-up (e.g., pH, temp) workup_ok->modify_workup No end end workup_ok->end Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: N-Acetylation of Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acetylation of chloropyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-acetylation of aminopyridazines?

The most frequently encountered byproduct is the N,N-diacetylated derivative of the aminopyridazine. This occurs when a second acetyl group is introduced onto the nitrogen atom of the newly formed acetamide. The formation of this diacetyl compound is influenced by reaction conditions such as temperature, reaction time, and the amount of acetylating agent used.

Another potential, though less common, byproduct can arise from the reaction of the solvent or base with the acetylating agent. For instance, if pyridine is used as a base with acetic anhydride, it can react to form N-acetyl-1,2-dihydro-2-pyridylacetic acid.

Q2: What are the typical reagents and conditions for N-acetylation of a chloropyridazine?

A common method for the N-acetylation of an aminofunctionalized chloropyridazine, such as 3-amino-6-chloropyridazine, involves the use of an acetylating agent in the presence of a base.

ReagentTypical RoleCommon Examples
Starting Material Substrate3-Amino-6-chloropyridazine
Acetylating Agent Acetyl group sourceAcetic anhydride, Acetyl chloride
Base (optional) Acid scavengerPyridine, Triethylamine
Solvent Reaction mediumAcetic acid, Dichloromethane, Chloroform

This table summarizes common reagents used in the N-acetylation of chloropyridazines.

Q3: Can the chloro-substituent on the pyridazine ring be displaced during the acetylation reaction?

Under typical N-acetylation conditions, the chloro-substituent on the pyridazine ring is generally stable and does not undergo nucleophilic substitution. However, prolonged reaction times at elevated temperatures or the use of highly nucleophilic reagents could potentially lead to side reactions involving the chloro group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-acetylation of chloropyridazines.

Issue 1: Low yield of the desired mono-N-acetylated product and formation of a significant amount of N,N-diacetylated byproduct.

  • Cause: Over-acetylation due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Reduce the amount of acetylating agent: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.2 equivalents) of acetic anhydride or acetyl chloride.

    • Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acetylation.

    • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed to prevent further acetylation.

    • Control the addition of the acetylating agent: Add the acetylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

Issue 2: Presence of unreacted starting material (aminochloropyridazine) after the reaction.

  • Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Increase the reaction time: Allow the reaction to proceed for a longer duration while monitoring its progress.

    • Slightly increase the reaction temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may improve the reaction rate.

    • Ensure adequate mixing: Proper stirring is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures.

    • Check the purity of reagents: Impurities in the starting material or acetylating agent can inhibit the reaction.

Issue 3: Difficulty in purifying the desired N-acetylated product from byproducts.

  • Cause: Similar polarities of the product and byproducts.

  • Troubleshooting Steps:

    • Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system to separate the desired product from impurities. A gradient elution may be necessary.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Aqueous Work-up: An aqueous work-up can help remove water-soluble impurities. However, care must be taken to avoid hydrolysis of the desired product, especially under acidic or basic conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of 3-Amino-6-chloropyridazine using Acetic Anhydride

This protocol provides a general method for the N-acetylation of 3-amino-6-chloropyridazine.

Materials:

  • 3-Amino-6-chloropyridazine

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(6-chloropyridazin-3-yl)acetamide.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 3-amino-6- chloropyridazine in solvent add_base Add Pyridine start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the N-acetylation of 3-amino-6-chloropyridazine.

reaction_overview cluster_reactants Reactants cluster_products Products & Byproducts reactant 3-Amino-6-chloropyridazine product This compound (Desired Product) reactant->product Mono-acetylation reagent Acetic Anhydride byproduct1 N,N-Diacetyl-6-chloropyridazin-3-amine (Over-acetylation) product->byproduct1 Further Acetylation byproduct2 Other minor byproducts

Caption: Overview of products and byproducts in N-acetylation of aminopyridazines.

Troubleshooting low yield in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the synthesis of pyridazine and its derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide: Low Yield in Pyridazine Synthesis

This section addresses specific issues that can lead to low product yield in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My pyridazine synthesis is resulting in a very low or no product yield. What are the primary factors I should investigate?

A1: Low or no yield in pyridazine synthesis is a common issue that can often be traced back to a few key areas. A systematic investigation of your starting materials, reaction conditions, and reaction monitoring is the most effective approach.

  • Purity of Starting Materials: The purity of the precursor compounds, such as 1,4-dicarbonyls, γ-ketoacids, and hydrazine derivatives, is critical. Impurities can participate in side reactions, inhibit the desired reaction pathway, or decompose under the reaction conditions, ultimately leading to a lower yield of the desired pyridazine. Always use reagents of high purity, and if necessary, purify your starting materials before use.

  • Reaction Temperature: Temperature plays a crucial role in the rate of reaction and the formation of byproducts. An insufficient temperature may lead to an incomplete reaction, while an excessively high temperature can cause decomposition of reactants or the product. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific synthesis.[1][2]

  • Choice of Solvent: The solvent can significantly influence the reaction's success. Protic solvents such as ethanol and acetic acid are commonly used and can facilitate the reaction. However, the optimal solvent is substrate-dependent. Experimenting with a range of solvents with varying polarities can help identify the best medium for your reaction.

  • Reaction Time: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation and to avoid unnecessary heating that could lead to degradation.[2]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of several side products. What are the most common side reactions in pyridazine synthesis?

A2: The formation of side products is a frequent challenge. Understanding these potential side reactions is key to minimizing their occurrence.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a major byproduct. Optimizing the reaction conditions, such as increasing the temperature or using a catalyst, can promote the cyclization to the desired pyridazine.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazine products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or by using specific catalysts.[3]

  • Incomplete Cyclization: The cyclization of the intermediate to form the pyridazine ring may not go to completion, leaving unreacted starting materials or the hydrazone intermediate in the reaction mixture.

  • Side Reactions of Hydrazine: Hydrazine can sometimes react with ester groups in the starting materials to form hydrazides, which can complicate the purification process and reduce the yield of the desired pyridazine.[2]

Q3: How can I improve the yield of my pyridazine synthesis when starting from a γ-ketoacid and hydrazine?

A3: The reaction of γ-ketoacids with hydrazine is a classic method for pyridazinone synthesis. To optimize the yield, consider the following:

  • pH of the Reaction Medium: The pH can be a critical factor. An acidic medium often catalyzes the dehydration step required for ring closure. However, strongly acidic conditions might lead to unwanted side reactions. A careful adjustment of the pH, for example by using a buffer or a catalytic amount of acid, can be beneficial.

  • Water Removal: The cyclization step produces water. Removing this water as it is formed can drive the reaction equilibrium towards the product, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

  • Oxidation of Dihydropyridazine Intermediate: The initial product of the condensation is often a dihydropyridazine, which then needs to be oxidized to the aromatic pyridazine.[4] Incomplete oxidation will result in a mixture of products and a lower yield of the desired aromatic compound. Ensure that the oxidation step is complete by using an appropriate oxidizing agent and monitoring the reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different experimental parameters can affect the yield of pyridazine synthesis.

Table 1: Effect of Substituents on the Yield of Pyridazine Synthesis from 1,2-Diacylcyclopentadienes and Hydrazine Hydrate

SubstituentAppearance of ProductMelting Point (°C)Yield (%)
PhenylLight yellow powder202-204.971.2[5][6]
ThienylRed, rust-colored powder164.5-165.943[5][6]
TolylDeep yellow powder158.5-161.251[5][6]

This data illustrates how the electronic and steric properties of the substituents on the starting material can influence the reaction yield.[5][6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key pyridazine synthesis experiments.

Protocol 1: Synthesis of 6-Phenylpyridazin-3(2H)-one from 3-Benzoylpropionic Acid

This protocol describes a two-step synthesis of 6-phenylpyridazin-3(2H)-one, a valuable building block in medicinal chemistry.[7]

Step 1: Condensation with Hydrazine Hydrate

  • In a round-bottom flask, combine 3-benzoylpropionic acid (0.01 mole) and hydrazine hydrate (0.02 moles).

  • Add ethanol as a solvent and reflux the mixture for approximately 6 hours.

  • After reflux, cool the mixture to room temperature.

  • Filter the solid product, wash it with water, and dry it thoroughly.

Step 2: Aromatization with Bromine

  • Dissolve the dried solid from Step 1 in acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture at a temperature of 353.2 K (80 °C).

  • Stir the resulting mixture for about 15 minutes.

  • Filter the solid product, wash it several times with water, and then recrystallize it from ethanol to obtain the pure 6-phenylpyridazin-3(2H)-one.[7]

Protocol 2: General Procedure for the Purification of Pyridazine Derivatives by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8][9]

  • Solvent Selection: Choose a solvent in which your pyridazine derivative is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for pyridazines include ethanol, toluene, and mixtures like ethanol/water.[1]

  • Dissolution: Place the crude pyridazine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[1][7]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the pyridazine derivative will decrease, and it will begin to crystallize.[1][7]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to further decrease the solubility and maximize the yield of crystals.[1][7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing the pyridazine ring?

A: The most widely used and classic method for pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound (such as a γ-diketone, γ-ketoester, or γ-dialdehyde) with a hydrazine derivative. This method is popular due to the ready availability of the starting materials.[10]

Q: Are there any safety precautions I should be aware of when working with hydrazine?

A: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: My final pyridazine product is an oil and I cannot purify it by recrystallization. What should I do?

A: If your product is an oil or a low-melting solid, column chromatography is the preferred method of purification. Silica gel is a common stationary phase for the purification of pyridazine derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[1][7]

Visualizing the Process

Diagram 1: General Troubleshooting Workflow for Low Yield in Pyridazine Synthesis

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Start->MonitorReaction CheckPurity->OptimizeConditions OptimizeConditions->MonitorReaction AnalyzeByproducts Identify Side Products (NMR, MS) MonitorReaction->AnalyzeByproducts Side products observed Purification Improve Purification Technique MonitorReaction->Purification Reaction complete AnalyzeByproducts->OptimizeConditions Minimize side reactions Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields.

Diagram 2: Key Components in Pyridazine Synthesis

ReactionComponents cluster_reactants Reactants cluster_conditions Reaction Conditions Dicarbonyl 1,4-Dicarbonyl Compound Product Pyridazine Product Dicarbonyl->Product Hydrazine Hydrazine Derivative Hydrazine->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Catalyst Catalyst (Optional) Catalyst->Product

Caption: Relationship between reactants and conditions.

Diagram 3: Simplified Pyridazine Synthesis Pathway

SynthesisPathway Reactants 1,4-Diketone + Hydrazine Intermediate Dihydropyridazine Intermediate Reactants->Intermediate Condensation Product Pyridazine Intermediate->Product Oxidation

Caption: A simplified reaction pathway.

References

Technical Support Center: Enhancing the Solubility of N-(6-Chloropyridazin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(6-Chloropyridazin-3-yl)acetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the primary reasons for this?

A1: The low aqueous solubility of this compound derivatives often stems from their molecular structure. The pyridazine ring, while containing nitrogen atoms that can participate in hydrogen bonding, is part of a larger, often rigid and planar aromatic system. This planarity can lead to strong intermolecular interactions and efficient crystal packing in the solid state, making it difficult for water molecules to solvate the compound. Furthermore, the presence of the chloro- group and the acetamide side chain can contribute to the overall lipophilicity of the molecule, further reducing its affinity for aqueous media.[1][2]

Q2: What are the main strategies I can employ to improve the solubility of my compound?

A2: There are two primary approaches to enhance the solubility of your this compound derivative:

  • Structural Modification: This involves chemically altering the molecule to introduce more polar or ionizable groups. This is often explored during the lead optimization phase of drug discovery.[1]

  • Formulation Strategies: These techniques focus on how the compound is prepared and delivered, without changing its chemical structure. These methods are applicable at various stages of research and development.[3][4][5]

Q3: Which structural modifications are most likely to improve the solubility of my this compound derivative?

A3: Several structural modifications can be effective:

  • Introduction of Ionizable Groups: Incorporating acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups allows for salt formation, which can dramatically increase aqueous solubility.[6]

  • Addition of Polar Functional Groups: Appending polar, non-ionizable groups like hydroxyl (-OH), methoxy (-OCH3), or morpholine can increase hydrophilicity by providing additional sites for hydrogen bonding with water.[1]

  • Ring Modification or Substitution: Replacing the chloro-substituent with a more polar group or introducing substituents on the pyridazine or other aromatic rings can disrupt crystal lattice energy and improve solvation.

  • Isosteric Replacements: Replacing certain groups with bioisosteres that have more favorable solubility properties while retaining biological activity is a common strategy.[1]

  • Introduction of N-oxides: The introduction of a pyridine N-oxide has been shown to improve the aqueous solubility of similar heterocyclic compounds.[7]

Q4: What are the most common formulation techniques to overcome poor solubility?

A4: A variety of formulation strategies can be employed:[8][9][10]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[11][12][13]

  • Co-solvency: Using a mixture of a water-miscible organic solvent (co-solvent) and water can significantly increase the solubility of hydrophobic compounds.[8][11]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to form a salt can lead to a substantial increase in solubility.[6]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve wettability and dissolution.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, thereby increasing its apparent solubility.[11][14]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid-based vehicle that forms an emulsion upon contact with aqueous fluids.[3][4][15]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[12]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution during in vitro assays.
Potential Cause Troubleshooting Step Rationale
Exceeding Thermodynamic Solubility Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.This will establish the maximum concentration that can be maintained in solution over the duration of the experiment.
Incompatible Solvent If using a co-solvent like DMSO, ensure the final concentration in the assay buffer is low (typically <1%) and does not cause precipitation.High concentrations of organic solvents can lead to compound precipitation when diluted into an aqueous buffer.
pH Effects Check the pH of your assay buffer and determine if your compound's solubility is pH-dependent.If your compound is ionizable, its solubility will be highly sensitive to the pH of the medium.
Compound Degradation Assess the chemical stability of your compound in the assay buffer over time.Degradation can lead to the formation of less soluble byproducts.
Problem 2: Low and variable oral bioavailability in animal studies.
Potential Cause Troubleshooting Step Rationale
Dissolution Rate-Limited Absorption Employ a solubility-enhancing formulation such as a nanosuspension or an amorphous solid dispersion.For poorly soluble compounds (BCS Class II), the rate of dissolution is often the limiting step for absorption.[16]
Poor Wettability Consider formulation with surfactants or hydrophilic polymers to improve the wettability of the drug particles.Poor wetting of the solid drug can significantly slow down dissolution.
Precipitation in the GI Tract Investigate the use of precipitation inhibitors in your formulation, especially if using a supersaturating system like an amorphous solid dispersion.The change in pH and dilution upon entry into the gastrointestinal tract can cause the drug to precipitate from solution.[4]
First-Pass Metabolism Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes.High first-pass metabolism can lead to low bioavailability even if the compound is well-absorbed.

Data Presentation

Table 1: Effect of Structural Modifications on Aqueous Solubility

Compound ID Modification Aqueous Solubility (µg/mL) LogP Reference
3a (Parent) -23.5[1][2]
4e Addition of ethyleneoxy linker8672.8[2]
5b Addition of carboxylic acid472.1[1][2]
38 Alkoxy side chainIncreasedLower[1]

Note: Data presented is illustrative and based on general findings for solubility enhancement through structural modification. Actual values for this compound derivatives would require experimental determination.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse 1% (w/v) of the this compound derivative and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • High-Shear Mixing: Stir the mixture using a high-shear mixer at 5000 rpm for 30 minutes to obtain a homogenous pre-suspension.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a narrow polydispersity index (<0.3).

  • Characterization: Characterize the nanosuspension for drug content, zeta potential, and dissolution rate.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a 1:4 ratio (w/w) in a suitable volatile solvent (e.g., methanol or acetone).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40-50°C until a dry film is formed.

  • Further Drying: Dry the resulting solid under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the drug in the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the dissolution performance compared to the crystalline drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_execution Execution & Evaluation Poor Solubility Poor Solubility Structural Modification Structural Modification Poor Solubility->Structural Modification Formulation Development Formulation Development Poor Solubility->Formulation Development Synthesis of Analogues Synthesis of Analogues Structural Modification->Synthesis of Analogues Formulation Screening Formulation Screening Formulation Development->Formulation Screening Solubility Screening Solubility Screening Synthesis of Analogues->Solubility Screening In Vivo PK Studies In Vivo PK Studies Solubility Screening->In Vivo PK Studies In Vitro Dissolution In Vitro Dissolution Formulation Screening->In Vitro Dissolution In Vitro Dissolution->In Vivo PK Studies signaling_pathway Poorly Soluble Compound Poorly Soluble Compound Low Dissolution Rate Low Dissolution Rate Poorly Soluble Compound->Low Dissolution Rate Low Permeability Low Permeability Poorly Soluble Compound->Low Permeability Low Concentration at Absorption Site Low Concentration at Absorption Site Low Dissolution Rate->Low Concentration at Absorption Site Low Bioavailability Low Bioavailability Low Concentration at Absorption Site->Low Bioavailability Low Permeability->Low Bioavailability Solubility Enhancement Techniques Solubility Enhancement Techniques Increased Dissolution Rate Increased Dissolution Rate Solubility Enhancement Techniques->Increased Dissolution Rate Improves Increased Concentration at Absorption Site Increased Concentration at Absorption Site Increased Dissolution Rate->Increased Concentration at Absorption Site Improved Bioavailability Improved Bioavailability Increased Concentration at Absorption Site->Improved Bioavailability

References

Technical Support Center: N-(6-Chloropyridazin-3-yl)acetamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of N-(6-Chloropyridazin-3-yl)acetamide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory and industrial synthesis involves the N-acetylation of 3-amino-6-chloropyridazine. This is typically achieved by reacting 3-amino-6-chloropyridazine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent.

Q2: What are the primary scale-up challenges for this reaction?

A2: Key challenges when scaling up the synthesis of this compound include:

  • Exothermic Reaction Control: The acetylation reaction is often exothermic. Managing heat removal in larger reactors is critical to prevent runaway reactions and the formation of impurities.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reactants in large volumes is crucial for consistent product quality and to avoid localized overheating or high concentrations of reagents, which can lead to side reactions.

  • Product Isolation and Purification: Isolating the product with high purity and yield on a larger scale can be challenging. This includes efficient filtration, washing, and drying of the final product. Crystallization processes that work well in the lab may need significant optimization for large-scale production.

  • Impurity Profile: The types and quantities of impurities may change with scale. Identifying and controlling these impurities is essential for meeting regulatory requirements.

Q3: What are some common impurities in the synthesis of this compound?

A3: While specific impurities can vary based on reaction conditions, potential impurities in the acetylation of 3-amino-6-chloropyridazine may include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-amino-6-chloropyridazine.

  • Di-acetylation Product: Although less common due to the deactivating effect of the first acetyl group, over-acetylation is a possibility under harsh conditions.

  • Hydrolysis Products: If water is present, hydrolysis of the acetylating agent (e.g., acetic anhydride to acetic acid) can occur, which may affect the reaction equilibrium and pH.

  • Impurities from Starting Materials: The purity of the initial 3-amino-6-chloropyridazine will directly impact the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing.- Monitor the reaction by TLC or HPLC to ensure completion.- Gradually increase the reaction temperature, being mindful of impurity formation.- Improve agitation to ensure homogeneity.- Consider using a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents).
Product Loss During Work-up: Product may be partially soluble in the wash solutions or mother liquor.- Optimize the crystallization solvent and temperature profile to maximize product precipitation.- Analyze the mother liquor for dissolved product to quantify losses and consider a second crop crystallization.
Poor Product Purity / Off-Color Product Formation of Byproducts: Localized overheating due to poor heat transfer or rapid reagent addition.- Implement controlled, slow addition of the acetylating agent.- Ensure the reactor's cooling system is adequate for the scale.- Consider a solvent with a higher boiling point to better moderate the reaction temperature.
Inadequate Purification: The chosen crystallization solvent may not be effective at removing specific impurities.- Screen different solvents or solvent mixtures for recrystallization to find a system that effectively rejects impurities while providing good recovery of the desired product.- Consider a carbon treatment step to remove colored impurities.
Difficult Filtration Fine Particle Size: Rapid precipitation or crashing out of the product can lead to very fine particles that clog the filter.- Control the cooling rate during crystallization to promote the growth of larger crystals.- Introduce seeding with a small amount of pure product to encourage controlled crystal growth.
Batch-to-Batch Inconsistency Variability in Raw Materials: Differences in the purity or physical form of 3-amino-6-chloropyridazine.- Establish strict quality control specifications for incoming raw materials.- Ensure consistent particle size of the starting material for uniform dissolution and reaction rates.
Inconsistent Process Parameters: Minor variations in temperature, addition rates, or mixing speeds can have a larger impact at scale.- Implement strict process controls and standard operating procedures (SOPs).- Utilize automated systems for reagent addition and temperature control where possible.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative laboratory-scale procedure. Note: This should be optimized for your specific equipment and safety protocols before scaling up.

Materials:

  • 3-amino-6-chloropyridazine

  • Acetic anhydride

  • Pyridine (or another suitable base/solvent)

  • Toluene

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as pyridine or toluene at 0 °C, slowly add acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture may be quenched by the addition of water or an alcohol.

  • If pyridine is used as the solvent, it can be removed by co-evaporation with toluene under reduced pressure.

  • The crude product can be isolated by filtration if it precipitates or after removal of the solvent.

  • The crude solid is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a solid.

Data Presentation

Table 1: Representative Reaction Parameters for N-Acetylation

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-100 kg)
Solvent Pyridine, Toluene, Acetic AcidToluene, Ethyl Acetate (preferred for easier removal and lower toxicity)
Acetylating Agent Acetic Anhydride, Acetyl ChlorideAcetic Anhydride (generally safer and easier to handle than acetyl chloride)
Stoichiometry (Acetylating Agent) 1.1 - 1.5 equivalents1.05 - 1.2 equivalents (to minimize cost and downstream purification)
Temperature 0 °C to Room Temperature20 - 50 °C (optimized for reaction rate vs. impurity formation)
Reaction Time 2 - 6 hours4 - 12 hours (often longer due to slower addition and heat transfer)
Work-up Evaporation, RecrystallizationCrystallization, Filtration, Washing, Drying

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge 3-amino-6-chloropyridazine and Solvent add_reagent Controlled Addition of Acetic Anhydride start->add_reagent react Reaction Monitoring (TLC/HPLC) add_reagent->react quench Quench Reaction react->quench isolate Isolate Crude Product (Filtration/Evaporation) quench->isolate recrystallize Recrystallization isolate->recrystallize filter_wash Filter and Wash recrystallize->filter_wash dry Dry Final Product filter_wash->dry end end dry->end This compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_workup_solutions Solutions for Work-up Loss start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_workup Analyze Mother Liquor check_completion->check_workup Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp improve_mixing Improve Mixing incomplete->improve_mixing product_in_mother_liquor Product Loss During Work-up check_workup->product_in_mother_liquor Significant Product Found other_issues Investigate Other Issues (e.g., raw material quality) check_workup->other_issues Minimal Product Found optimize_solvent Optimize Crystallization Solvent product_in_mother_liquor->optimize_solvent optimize_temp Optimize Temperature Profile product_in_mother_liquor->optimize_temp second_crop Consider Second Crop product_in_mother_liquor->second_crop

Caption: Decision tree for troubleshooting low yield in the reaction.

Preventing degradation of N-(6-Chloropyridazin-3-yl)acetamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(6-Chloropyridazin-3-yl)acetamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are the critical control points?

A1: The most common and direct method for synthesizing this compound is the N-acetylation of 3-amino-6-chloropyridazine. This reaction typically involves treating the starting amine with an acetylating agent such as acetic anhydride or acetyl chloride in an appropriate solvent. Critical control points during this process include temperature regulation, exclusion of water, and control of the reaction pH to prevent byproduct formation.

Q2: What are the primary degradation pathways for this compound during synthesis?

A2: The principal degradation pathway is the hydrolysis of the amide bond. This reaction can occur under both acidic and basic conditions, particularly when heated, and results in the cleavage of the molecule back to its precursors: 3-amino-6-chloropyridazine and acetic acid.[1][2][3] A secondary, though less common, degradation route under harsh basic conditions could involve the nucleophilic substitution of the chlorine atom on the pyridazine ring to form a hydroxylated byproduct.

Q3: My reaction yield is consistently low, and I've identified 3-amino-6-chloropyridazine in my crude product. What is the likely cause?

A3: The presence of the starting material, 3-amino-6-chloropyridazine, alongside your product strongly suggests that amide bond hydrolysis is occurring. This can happen during the reaction itself if water is present or during the aqueous work-up if the pH is not controlled.[1][3] Prolonged heating can also promote this degradation.[2]

Q4: How can I minimize amide bond hydrolysis during the synthesis and work-up?

A4: To minimize hydrolysis, several precautions should be taken:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent water from participating in the reaction.

  • Control Temperature: Run the acetylation at a moderate temperature (e.g., 0 °C to room temperature). Avoid excessive heating during both the reaction and subsequent purification steps.

  • pH Management: During the work-up, avoid strongly acidic or basic aqueous solutions. It is preferable to quench the reaction with a neutral or weakly basic solution (e.g., saturated sodium bicarbonate) and maintain a pH as close to neutral as possible.

  • Minimize Work-up Time: Process the reaction mixture promptly after completion to reduce the time the product is exposed to aqueous conditions.

Q5: What analytical methods are recommended for monitoring reaction progress and identifying degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for monitoring the disappearance of the starting material and the formation of the product. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4][5] These techniques can separate the target compound from impurities and provide molecular weight information to confirm their identities.[6][7]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low Product Yield Incomplete reaction or product degradation.- Ensure a slight excess of the acetylating agent is used. - Follow strategies to minimize hydrolysis (see Q4). - Monitor reaction by HPLC or TLC to confirm completion before work-up.
Presence of 3-amino-6-chloropyridazine in Final Product Amide bond hydrolysis during reaction or work-up.[1][3]- Use anhydrous solvents and reagents. - Buffer the aqueous work-up to maintain a neutral pH. - Avoid high temperatures.
Appearance of a More Polar Impurity (by TLC/HPLC) Possible hydrolysis of the chloro group to a hydroxyl group.- Avoid using strong bases (e.g., NaOH, KOH) during work-up. - Use milder bases like triethylamine or pyridine during the reaction. - Keep reaction temperatures moderate.
Product is Difficult to Purify/Crystallize Presence of multiple impurities, including starting material and other byproducts.- Optimize the work-up procedure to remove excess reagents and acids/bases. - Consider column chromatography for purification if crystallization is ineffective.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-amino-6-chloropyridazine

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Analytical Method for Purity Assessment by LC-MS

Instrumentation:

  • HPLC or UPLC system with a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mass spectrometer with an electrospray ionization (ESI) source.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection: Positive ESI mode, scanning a mass range of m/z 100-400.

Visualized Workflows and Pathways

G reactants Reactants (3-amino-6-chloropyridazine, Acetic Anhydride) reaction N-Acetylation (Anhydrous DCM, Pyridine, 0°C -> RT) reactants->reaction quench Reaction Quench (Sat. NaHCO3) reaction->quench workup Aqueous Work-up (Extraction & Washes) quench->workup purification Purification (Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: Synthetic workflow for this compound.

G main_compound This compound degradation_product1 3-amino-6-chloropyridazine main_compound->degradation_product1  Hydrolysis  (H₂O, H⁺ or OH⁻, Heat) degradation_product2 Acetic Acid main_compound->degradation_product2  Hydrolysis  (H₂O, H⁺ or OH⁻, Heat)

Caption: Primary degradation pathway via amide hydrolysis.

References

Side reactions in the synthesis of pyridazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered during the synthesis of pyridazine-based compounds, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Issue 1: Formation of Regioisomers

Q1.1: My reaction with an unsymmetrical 1,4-dicarbonyl compound is producing a mixture of products. What is happening and how can I improve selectivity?

A: You are likely forming regioisomers. When an unsymmetrical 1,4-dicarbonyl compound reacts with hydrazine, the two carbonyl groups can react at different rates, leading to two different pyridazine products.[1] Controlling this selectivity is a common challenge.

Troubleshooting & Mitigation:

  • Steric Hindrance: Bulky substituents near one carbonyl group can direct the initial reaction of hydrazine to the less sterically hindered carbonyl.

  • Electronic Effects: The electron density at each carbonyl carbon, influenced by substituents on the molecule, affects reactivity. Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity.[1] Experimenting with milder bases or non-polar solvents might favor one reaction pathway over the other.[1]

Issue 2: N-Oxide Formation

Q2.1: I've isolated a byproduct with a mass 16 amu higher than my expected pyridazine. Is this an N-oxide, and how can I prevent it?

A: Yes, a mass increase of 16 amu is a strong indicator of N-oxide formation, where an oxygen atom coordinates with one of the ring nitrogen atoms. This can occur if oxidizing conditions are present, sometimes inadvertently. While pyridazine N-oxides can be useful synthetic intermediates, their formation as a byproduct reduces the yield of the desired parent pyridazine.[2][3]

Troubleshooting & Mitigation:

  • Exclude Oxidants: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.

  • Temperature Control: Excessively high temperatures can sometimes promote oxidation.[1]

  • Deoxygenation: In some photochemical reactions, photodeoxygenation is a known side reaction that can revert the N-oxide back to the parent pyridazine, though this also leads to a complex product mixture.[2]

ConditionEffect on N-Oxide Formation
Presence of Peroxides Increases N-Oxide Formation
Inert Atmosphere (N₂/Ar) Decreases N-Oxide Formation
High Reaction Temperature May Increase N-Oxide Formation
Use of Antioxidants Can Decrease N-Oxide Formation
Issue 3: Dimerization & Polymerization

Q3.1: My reaction is producing a high-molecular-weight, poorly soluble material, and my yield of the target pyridazine is low. What could be the cause?

A: This suggests that dimerization or polymerization is occurring. Reactive intermediates or the final pyridazine product can sometimes react with each other, especially under harsh conditions or with certain substitution patterns. For instance, in some cycloaddition reactions, polymerization of a reactive starting material can compete with the desired ring formation, leading to low yields.[4]

Troubleshooting & Mitigation:

  • Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions like dimerization and polymerization.

  • Controlled Addition: Slow, dropwise addition of a reactive reagent can help to keep its instantaneous concentration low, minimizing side reactions.

  • Steric Shielding: Introducing bulky substituents onto the pyridazine ring can sterically hinder intermolecular reactions, preventing dimerization.[5]

  • Temperature Control: High temperatures can promote unwanted polymerization.[1] Running the reaction at the lowest effective temperature is advisable.

Issue 4: Ring Cleavage & Degradation

Q4.1: Analysis of my crude product shows a complex mixture of smaller, unidentified fragments instead of my target compound. What could lead to this degradation?

A: The pyridazine ring, while aromatic, can be susceptible to cleavage under certain harsh conditions. This can lead to a complex mixture of degradation products, significantly lowering the yield.[1]

Potential Causes & Solutions:

  • Harsh pH: Strong acidic or basic conditions, especially when combined with high temperatures, can lead to hydrolytic cleavage of the ring. Ensure you are using the mildest possible pH conditions for your reaction.

  • Strong Oxidizing/Reducing Agents: The N-N bond within the pyridazine ring can be cleaved by potent oxidizing or reducing agents.[1] If your synthesis involves redox steps, carefully select reagents known to be compatible with the pyridazine core.

  • Photochemical Instability: Some substituted pyridazines are sensitive to light and can undergo photochemical rearrangements or degradation.[2] If you suspect this, protect your reaction from light.

Experimental Protocols

Protocol: Minimizing Regioisomer Formation in Pyridazine Synthesis

This protocol provides a general methodology for optimizing the reaction between an unsymmetrical 1,4-dicarbonyl compound and hydrazine hydrate to favor the formation of a single regioisomer.

  • Reagent Purification: Ensure the 1,4-dicarbonyl compound is purified (e.g., by chromatography or recrystallization) to remove any impurities that could influence the reaction pathway. Use freshly opened or purified hydrazine hydrate.

  • Solvent Screening: Set up parallel reactions in a range of solvents with varying polarities (e.g., ethanol, dioxane, toluene, and dichloromethane). The choice of solvent can influence the transition state energies for the formation of each isomer.[1]

  • Temperature Optimization: Run the reactions at different temperatures (e.g., 0 °C, room temperature, and 50 °C). Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy. Monitor reaction progress by TLC or LC-MS.[1]

  • Catalyst/Additive Screening: In separate experiments, add a mild acid catalyst (e.g., a catalytic amount of acetic acid) or a mild base (e.g., triethylamine). The pH can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls differently.

  • Analysis: After a set reaction time (e.g., 24 hours), analyze the crude product mixture from each condition by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Scale-Up: Once the optimal conditions for selectivity are identified, proceed with the reaction on a larger scale.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in pyridazine synthesis.

G start Start: Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_purity->analyze_byproducts Pure sol_purity Solution: Purify Reagents check_purity->sol_purity Impure mass_plus_16 Mass +16 amu? analyze_byproducts->mass_plus_16 high_mw High MW / Polymer? analyze_byproducts->high_mw regioisomers Mixture of Isomers? analyze_byproducts->regioisomers degradation Complex Mixture of Small Fragments? analyze_byproducts->degradation sol_noxide Likely N-Oxide See FAQ 2.1 mass_plus_16->sol_noxide Yes sol_polymer Likely Polymerization See FAQ 3.1 high_mw->sol_polymer Yes sol_regio Likely Regioisomers See FAQ 1.1 regioisomers->sol_regio Yes sol_degrade Likely Degradation See FAQ 4.1 degradation->sol_degrade Yes

Caption: A flowchart for systematically troubleshooting pyridazine synthesis.

Reaction Pathway: Main vs. Side Reaction

This diagram illustrates the divergence between the desired pyridazine formation and the common N-oxide side reaction.

ReactionPathway Reactants 1,4-Dicarbonyl + Hydrazine Cyclization Cyclization/ Dehydration Reactants->Cyclization Main Pathway DesiredProduct Desired Pyridazine Cyclization->DesiredProduct SideReaction [O] (e.g., air, peroxides) DesiredProduct->SideReaction Unwanted Oxidation SideProduct Side Product: Pyridazine N-Oxide SideReaction->SideProduct

Caption: Main reaction pathway versus N-oxide side reaction.

References

Technical Support Center: Synthesis of N-(6-Chloropyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(6-Chloropyridazin-3-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the amination of 3,6-dichloropyridazine to form the precursor, 3-amino-6-chloropyridazine. The second step is the N-acetylation of this precursor to yield the final product, this compound.

Q2: Is a catalyst always necessary for the N-acetylation of 3-amino-6-chloropyridazine?

No, a catalyst is not always required for the acetylation step. A common and effective method involves the use of acetic anhydride as both the acetylating agent and the solvent, which typically proceeds without the need for an additional catalyst. However, for milder reaction conditions or to improve sustainability, catalytic methods can be employed.

Q3: What are the common acetylating agents for this synthesis?

The most common acetylating agent is acetic anhydride. Acetyl chloride can also be used, often in the presence of a base to neutralize the HCl byproduct. For greener approaches, acetonitrile can serve as the acetyl source in the presence of a Lewis acid catalyst.

Q4: What potential side reactions should I be aware of during the acetylation?

The primary potential side reaction is diacetylation, where the acetyl group adds to both the exocyclic amino group and one of the ring nitrogens, especially under harsh conditions or with highly reactive acetylating agents. Hydrolysis of the starting material or product can also occur if water is present in the reaction mixture.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of the starting material (3-amino-6-chloropyridazine) and the formation of the product.

Q6: What are the recommended purification methods for the final product?

The most common method for purification is recrystallization. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures of these with hexanes. Column chromatography on silica gel can also be used for high-purity requirements.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Deactivation of the starting amine. 3. Low reactivity of the acetylating agent.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. 2. Ensure the absence of strong acids that could protonate the amino group, reducing its nucleophilicity. 3. If using a mild acetylating agent, consider switching to a more reactive one like acetic anhydride or acetyl chloride.
Formation of Multiple Products (Side Reactions) 1. Diacetylation. 2. Ring substitution or degradation.1. Use milder reaction conditions (lower temperature, shorter reaction time). Use a less reactive acetylating agent or a stoichiometric amount of the agent. 2. Avoid excessively high temperatures and strong acidic or basic conditions.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of closely related impurities. 3. Oily or non-crystalline product.1. Optimize the reaction to drive it to completion. Use column chromatography for separation. 2. Attempt recrystallization from a different solvent system. Multiple recrystallizations may be necessary. 3. Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If it remains an oil, purification by column chromatography is recommended.
Inconsistent Yields 1. Presence of moisture in reagents or solvents. 2. Variability in reagent quality.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Use reagents from a reliable source and of appropriate purity.

Catalyst and Reagent Selection

The selection of the appropriate acetylating agent and catalyst (if any) is crucial for a successful synthesis. The following decision tree can guide your choice based on experimental requirements.

CatalystSelection Catalyst Selection for N-Acetylation start Start: Acetylation of 3-amino-6-chloropyridazine reagent_choice Desired Reaction Conditions? start->reagent_choice standard_conditions Standard/High Yielding reagent_choice->standard_conditions Standard mild_conditions Milder/Greener Conditions reagent_choice->mild_conditions Mild/Green reagent1 Use Acetic Anhydride (No Catalyst) standard_conditions->reagent1 reagent2 Use Acetic Anhydride with Pyridine (catalytic) standard_conditions->reagent2 reagent3 Use Acetonitrile with Alumina (Al2O3) mild_conditions->reagent3 outcome1 High Yield, Simple Procedure reagent1->outcome1 reagent2->outcome1 outcome2 Improved Sustainability, Milder Conditions reagent3->outcome2

Catalyst and reagent selection decision tree.

Experimental Protocols

Protocol 1: Catalyst-Free N-Acetylation using Acetic Anhydride

This protocol is a standard, high-yielding method for the N-acetylation of 3-amino-6-chloropyridazine.

Materials:

  • 3-amino-6-chloropyridazine

  • Acetic anhydride

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 equivalent).

  • Carefully add an excess of acetic anhydride (e.g., 5-10 equivalents) to the flask. The reaction can be exothermic, so it is advisable to perform the addition in an ice-water bath to control the temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, slowly pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Lewis Acid Catalyzed N-Acetylation using Acetonitrile

This protocol offers a greener alternative using a solid Lewis acid catalyst.

Materials:

  • 3-amino-6-chloropyridazine

  • Acetonitrile (anhydrous)

  • Alumina (activated, neutral)

  • High-pressure reaction vessel (if heating above the boiling point of acetonitrile)

  • Heating mantle or oil bath

Procedure:

  • In a reaction vessel, combine 3-amino-6-chloropyridazine (1.0 equivalent), activated alumina (e.g., 10-20 wt%), and anhydrous acetonitrile.

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Stir the reaction for 4-12 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the alumina catalyst.

  • Remove the acetonitrile solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-acetylation of aminopyridines based on literature for analogous reactions. Actual results may vary depending on the specific reaction conditions and scale.

Acetylating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydrideNoneAcetic AnhydrideRoom Temp - 601 - 285 - 95
Acetic AnhydridePyridineDichloromethaneRoom Temp2 - 480 - 90
Acetyl ChlorideTriethylamineDichloromethane0 - Room Temp1 - 375 - 85
AcetonitrileAlumina (Al₂O₃)Acetonitrile80 - 1204 - 1270 - 85

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3-amino-6-chloropyridazine reaction Acetylation Reaction (e.g., with Acetic Anhydride) start->reaction quench Quenching (e.g., with ice water) reaction->quench filtration Filtration quench->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product

General experimental workflow.

Technical Support Center: Work-up Procedures for N-(6-Chloropyridazin-3-yl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving N-(6-Chloropyridazin-3-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 6-chloropyridazin-3-amine and the acetylating agent (e.g., acetic anhydride, acetyl chloride). Side products can also arise, such as di-acetylated products or hydrolysis of the desired acetamide back to the starting amine, particularly if the work-up conditions are overly acidic or basic.

Q2: How can I effectively remove unreacted 6-chloropyridazin-3-amine from my crude product?

A2: An acidic wash during the aqueous work-up is typically effective. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl or 1M citric acid), the basic 6-chloropyridazin-3-amine will be protonated and partition into the aqueous layer.

Q3: My product seems to be degrading during work-up. What can I do to prevent this?

A3: Pyridazine derivatives can be sensitive to harsh pH conditions. To prevent degradation, it is advisable to use mild acidic and basic solutions for washes (e.g., saturated sodium bicarbonate instead of NaOH) and to avoid prolonged exposure to strong acids or bases. If sensitivity is high, a neutral work-up followed by column chromatography may be necessary.

Q4: What is the best method for final purification of this compound?

A4: The most common methods for final purification are recrystallization or silica gel column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with solvents like ethanol, ethyl acetate, or mixtures with hexanes. For chromatography, a typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. Note that significant material loss can sometimes occur during silica gel chromatography of pyridazine derivatives.

Q5: I am having trouble with emulsions during the liquid-liquid extraction. How can I resolve this?

A5: Emulsion formation is a common issue. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or adding more of the organic solvent. Gently swirling or rocking the separatory funnel instead of vigorous shaking can also help prevent their formation. In persistent cases, filtering the mixture through a pad of Celite may be effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of this compound reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product loss during aqueous washes due to partial solubility in water. 3. Product degradation under harsh pH conditions. 4. Significant loss of material during column chromatography.1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Saturate the aqueous phase with NaCl (brine wash) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent. 3. Use mild acidic/basic washes (e.g., saturated NaHCO₃, dilute citric acid). Avoid strong acids/bases. 4. Consider recrystallization as an alternative to chromatography. If chromatography is necessary, choose the silica gel and eluent system carefully to optimize separation.
Product is an Oil or Waxy Solid Instead of Crystalline 1. Presence of residual solvent. 2. Contamination with oily impurities or byproducts.1. Ensure all solvent is removed under high vacuum, possibly with gentle heating. 2. Purify the product using column chromatography. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. Trituration with a non-polar solvent like hexanes or pentane can also help solidify the product.
Persistent Impurities in the Final Product (Confirmed by NMR/LC-MS) 1. Unreacted starting materials (e.g., 6-chloropyridazin-3-amine). 2. Byproducts from the acetylating agent (e.g., acetic acid). 3. Hydrolysis of the product.1. Perform an acidic wash (e.g., 1M HCl) to remove the basic starting amine. 2. Perform a basic wash (e.g., saturated NaHCO₃ solution) to remove acidic impurities. 3. Ensure the work-up is performed at or below room temperature and avoid extreme pH values.
Phase Separation is Slow or Ineffective During Extraction 1. Formation of a stable emulsion. 2. High concentration of dissolved solids.1. Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. 2. Dilute the reaction mixture with more organic and aqueous solvents.

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is a standard procedure for quenching the reaction and performing an initial purification of this compound.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Acidic Wash: Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl or 1M citric acid, 1 x 50 mL) to remove any unreacted 6-chloropyridazin-3-amine.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 1 x 50 mL) to neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude product by either recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Data Presentation

Table 1: Solubility of Starting Material (6-Chloropyridazin-3-amine)

The solubility of the starting material can provide insights into solvent choices for both the reaction and the work-up. Data indicates that solubility generally increases with temperature.

SolventSolubility Profile
MethanolGood solubility, increases with temperature.
EthanolGood solubility, increases with temperature.
N,N-dimethylformamide (DMF)High solubility.
Ethyl AcetateModerate solubility, increases with temperature.
TolueneLow solubility at room temperature.
AcetoneModerate solubility, increases with temperature.

Note: The N-acetylated product, this compound, will likely exhibit different solubility but this table serves as a useful reference for the polarity of the parent amine.

Visualizations

Standard Work-up Workflow

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench (e.g., Water/NH4Cl) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract Wash_Acid Acidic Wash (e.g., 1M HCl) Extract->Wash_Acid Aqueous_Waste Aqueous Waste Extract->Aqueous_Waste Wash_Base Basic Wash (e.g., Sat. NaHCO3) Wash_Acid->Wash_Base Wash_Acid->Aqueous_Waste Wash_Brine Brine Wash Wash_Base->Wash_Brine Wash_Base->Aqueous_Waste Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Wash_Brine->Aqueous_Waste Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for the work-up of this compound reactions.

Troubleshooting Decision Tree

G Start Problem Encountered During Work-up LowYield Low Yield Start->LowYield LowPurity Low Purity / Impure Start->LowPurity PhysicalIssue Physical Issue (Emulsion / Oily Product) Start->PhysicalIssue Cause_Yield_Loss Cause: Product Loss? LowYield->Cause_Yield_Loss Check extraction efficiency Cause_Yield_Degrade Cause: Degradation? LowYield->Cause_Yield_Degrade Check pH sensitivity Cause_Purity_Start Impurity: Starting Material? LowPurity->Cause_Purity_Start Analyze by TLC/LCMS Cause_Purity_Side Impurity: Side Product? LowPurity->Cause_Purity_Side Analyze by TLC/LCMS Cause_Emulsion Issue: Emulsion? PhysicalIssue->Cause_Emulsion During extraction? Cause_Oily Issue: Oily Product? PhysicalIssue->Cause_Oily After concentration? Sol_Yield_Brine Solution: Use Brine Wash, Re-extract Aqueous Layer Cause_Yield_Loss->Sol_Yield_Brine Yes Sol_Yield_Mild Solution: Use Milder pH Conditions Cause_Yield_Degrade->Sol_Yield_Mild Yes Sol_Purity_Wash Solution: Perform Acidic/Basic Washes Cause_Purity_Start->Sol_Purity_Wash Yes Sol_Purity_Purify Solution: Optimize Chromatography or Recrystallization Cause_Purity_Side->Sol_Purity_Purify Yes Sol_Emulsion Solution: Add Brine, Swirl Gently, Filter through Celite Cause_Emulsion->Sol_Emulsion Yes Sol_Oily Solution: Triturate with Hexanes, Attempt Recrystallization Cause_Oily->Sol_Oily Yes

Caption: A decision tree to troubleshoot common work-up issues.

Validation & Comparative

Comparative Analysis of N-(6-Chloropyridazin-3-yl)acetamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers evaluating the in-vitro efficacy of novel pyridazine-based compounds against established anti-cancer agents.

This guide provides a comparative overview of the biological activity of N-(6-Chloropyridazin-3-yl)acetamide derivatives, a class of compounds with emerging anti-cancer properties. The performance of a representative derivative is benchmarked against established multi-kinase inhibitors, Sorafenib and Imatinib, in two common cancer cell lines: HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma). This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold.

Quantitative Analysis of Cytotoxic Activity

The anti-proliferative effects of a representative this compound derivative, along with Sorafenib and Imatinib, were evaluated in HCT-116 and MCF-7 cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using the MTT assay. The data presented below is a synthesis of findings from multiple studies and is intended for comparative purposes. Variations in experimental conditions across studies should be considered.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound DerivativeHCT-11618.38Sorafenib5.23
This compound DerivativeMCF-727.29Imatinib7.0

Note: The IC50 values for the this compound derivative are representative of a pyrazolo-pyridazine derivative and are compared to Sorafenib in HCT-116 cells and Imatinib in MCF-7 cells.[1]

Mechanism of Action: Targeting Key Signaling Pathways

This compound derivatives, similar to Sorafenib, are believed to exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. A primary target is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor growth and vascularization.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Sorafenib Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compound (24-72h incubation) start->treat add_mtt Add MTT reagent (4h incubation) treat->add_mtt solubilize Add solubilization solution add_mtt->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (this compound derivative, Sorafenib, Imatinib) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, total VEGFR2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Apoptosis_Assay_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Apoptosis Assay Experimental Workflow.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The this compound scaffold represents a promising area for the development of novel anti-cancer agents. The representative derivative demonstrates cytotoxic activity against both colon and breast cancer cell lines. While the presented data suggests that its potency may be lower than that of established drugs like Sorafenib and Imatinib in these specific cell lines, further optimization of the pyridazine core could lead to the discovery of more potent and selective inhibitors. The provided experimental protocols offer a standardized framework for the continued evaluation and validation of this class of compounds. Further investigation into their mechanism of action, particularly their effects on key signaling pathways like VEGFR, is warranted to fully elucidate their therapeutic potential.

References

Comparing kinase inhibition profiles of N-(6-Chloropyridazin-3-yl)acetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kinase Inhibition Profiles

The following tables summarize the kinase inhibitory activities of two distinct series of pyridazine-based analogs. These compounds have been evaluated for their ability to inhibit specific kinases, demonstrating the potential of the pyridazine scaffold in designing selective kinase inhibitors.

Table 1: Inhibition of Interleukin-2-inducible T-cell Kinase (ITK) by 3-oxo-2,3-dihydropyridazine Derivatives

Compound IDModificationTarget KinaseIC50 (µM)
9 3-fluorophenyl groupITK0.87
22 3,5-difluorophenyl and furan-2-ylmethyl groupsITK0.19

Data sourced from a study on novel 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.

Table 2: Inhibition of STAT3 Phosphorylation by N-(methyl-d3)pyridazine-3-carboxamide Derivatives in a Cellular Assay

Compound IDModificationTarget PathwayCellular IC50 (nM)
Deucravacitinib (control) -STAT3 Phosphorylation3.2
5 Benzene ring at R¹STAT3 Phosphorylation-
6 Pyridine ring at R¹STAT3 Phosphorylation-
7 Thiophene ring at R¹STAT3 Phosphorylation-
30 Optimized substitutionsSTAT3 Phosphorylation< 3.2

Data from a study on novel TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton.[1] Note: Specific IC50 values for compounds 5, 6, and 7 were not provided in the abstract, but compound 30 showed more excellent inhibitory potency than the positive control deucravacitinib.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors, based on established and widely used assay platforms.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., N-(6-Chloropyridazin-3-yl)acetamide analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence.

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add serially diluted test compounds to the wells of the multi-well plate.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[2]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.[3]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.

Materials:

  • Kinase of interest (tagged, e.g., with GST)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Test compounds

  • Assay buffer

  • Multi-well plates

  • TR-FRET-capable plate reader.

Procedure:

  • Assay Setup:

    • Add serially diluted test compounds to the wells of the assay plate.

    • Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer. Add this mixture to the wells.

    • Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding equilibrium to be reached.[4][5]

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the europium-labeled antibody (donor) bound to the kinase and the fluorescent tracer (acceptor) bound to the kinase's ATP pocket.

  • Data Analysis:

    • In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

    • Calculate the percentage of inhibition based on the decrease in the FRET signal.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway potentially targeted by pyridazine-based kinase inhibitors and a typical experimental workflow for their evaluation.

G JNK Signaling Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors cluster_cellular_response Cellular Response Stress Stress (UV, ROS) ASK1 ASK1 Stress->ASK1 Cytokines Inflammatory Cytokines (TNF-α, IL-1) MEKK1 MEKK1 Cytokines->MEKK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation G Kinase Inhibitor Evaluation Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Profiling cluster_cellular Cellular & In Vivo Evaluation cluster_optimization Lead Optimization Compound_Synthesis Compound Synthesis (Pyridazine Analogs) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Binding_Assay Kinase Binding Assay (e.g., LanthaScreen) Biochemical_Assay->Binding_Assay Selectivity_Profiling Kinome Selectivity Profiling Binding_Assay->Selectivity_Profiling Cellular_Assay Cell-Based Assays (Target Engagement, Proliferation) Selectivity_Profiling->Cellular_Assay In_Vivo_Models In Vivo Efficacy Models Cellular_Assay->In_Vivo_Models Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Models->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

References

A Comparative Guide to Bioisosteric Replacements for the Chloropyridazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, while minimizing adverse effects. The chloropyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms and a chlorine substituent, is a privileged scaffold found in numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in designing molecules that interact with various biological targets.

This guide provides a comparative analysis of bioisosteric replacements for the chloropyridazine moiety, presenting experimental data to support the strategic decisions made by researchers in the field. We will delve into classical and non-classical bioisosteres, examining how these substitutions impact biological activity.

Classical and Non-Classical Bioisosteres: A Performance Overview

Bioisosteres are atoms, ions, or molecules that share similar physical or chemical properties and, as a result, often exhibit comparable biological activities.[1][2] They are broadly categorized as classical and non-classical. Classical bioisosteres are atoms or groups with similar size, shape, and electronic configurations. Non-classical bioisosteres, on the other hand, do not have the same number of atoms and do not strictly adhere to steric and electronic similarities but can produce a similar biological effect.

A study on pyridazine-4-R-acetophenone derivatives provides valuable insights into the effects of classical bioisosteric replacements at a position peripheral to the pyridazine core, where R represents -CH3, -Cl, or -F.[3] The antibacterial and antifungal activities of these compounds were evaluated, offering a quantitative comparison of these classical bioisosteres.

Furthermore, the concept of non-classical bioisosterism is demonstrated through the comparison of these classical bioisosteres with trifluoromethyl-pyrrolo-pyridazine derivatives. The trifluoromethyl group (-CF3) is considered a non-classical bioisostere of a chlorine atom.

Comparative Antibacterial and Antifungal Activity

The following tables summarize the in vitro antimicrobial activity of classical and non-classical bioisosteres of pyridazine derivatives against a panel of bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters.

Table 1: Antibacterial and Antifungal Activity of Classical Pyridazine Bioisosteres [1]

Compound SeriesRStaphylococcus aureus (mm)Sarcina lutea (mm)Bacillus subtilis (mm)Pseudomonas aeruginosa (mm)Escherichia coli (mm)Candida albicans (mm)
3 -CH31211----
-Cl1312----
-F1111----
5 -CH3------
-Cl------
-F------
... .....................

Note: The complete table with all compound series (3a-c to 11a-c) can be found in the source publication. This table is a representative sample.

Table 2: Antibacterial and Antifungal Activity of Non-Classical Pyridazine Bioisosteres [1]

Compound SeriesRStaphylococcus aureus (mm)Sarcina lutea (mm)Bacillus subtilis (mm)Pseudomonas aeruginosa (mm)Escherichia coli (mm)Candida albicans (mm)
12 -CH3141516---
-Cl151617---
-F141415---
13 -CH3161718---
-Cl171819--15
-F151617---
14 -CH3161718---
-Cl171819--16
-F151617---

From the data, it is evident that the non-classical bioisosteres (trifluoromethyl-pyrrolo-pyridazine derivatives) generally exhibit better antibacterial and antifungal activity compared to the classical bioisosteres.[1][2] Specifically, compounds with a chlorine atom on the acetophenone moiety, in combination with the trifluoromethyl-pyrrolo-pyridazine scaffold (compounds 13b and 14b), showed the most promising activity, including against the fungus Candida albicans.[1]

Case Study: Pyridine to Pyridazine Replacement in nAChR Ligands

A compelling example of bioisosteric replacement involving the core heterocyclic ring comes from a study on nicotinic acetylcholine receptor (nAChR) ligands. In this work, the pyridine ring of (+/-)-pyrido[3.4-b]homotropane (PHT) was replaced with a pyridazine nucleus.[2]

This modification resulted in a significant change in the ligand's affinity for the (α4)2(β2)3 nAChR subtype. The pyridazine-containing bioisostere showed a 30-fold lower affinity compared to the original pyridine-based compound.[2] This highlights that even subtle changes in the core scaffold, such as the introduction of an additional nitrogen atom, can have a profound impact on biological activity. This particular bioisosteric replacement was less favorable in terms of receptor binding in this specific context.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following experimental methodologies are provided.

In Vitro Antimicrobial Activity Assay[1]

The in vitro antibacterial and antifungal activities of the pyridazine bioisosteres were determined using the disk diffusion method.

  • Microorganisms: The following strains were used: Staphylococcus aureus ATCC 25923, Sarcina lutea ATCC 9341, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli ATCC 25922, and Candida albicans ATCC 10231.

  • Sample Preparation: The synthesized bioisosteres were dissolved in dimethylformamide (DMF) to a final concentration of 5% (v/v).

  • Inoculation and Incubation: Standardized microbial suspensions were used to inoculate the surface of agar plates. Filter paper discs impregnated with the test compounds were placed on the agar.

  • Incubation: The plates were incubated at 34 °C for 24 hours for bacteria and at 37 °C for 24 hours for Candida albicans.

  • Data Analysis: The diameter of the inhibition zone around each disc was measured in millimeters. Chloramphenicol and Nystatin were used as positive controls for antibacterial and antifungal activity, respectively.

nAChR Binding Affinity Assay[2]

The in vitro affinity of the novel ligands for the (α4)2(β2)3 nAChR subtype was determined through radioligand binding assays.

  • Receptor Source: Membranes from cells stably expressing the human (α4)2(β2)3 nAChR subtype were used.

  • Radioligand: A specific radioligand, such as [³H]epibatidine, was used to label the binding sites.

  • Assay Procedure: The assay was performed in a competitive binding format. A constant concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compounds (the novel bioisosteres).

  • Incubation and Separation: After incubation to reach equilibrium, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Logic of Bioisosteric Replacement

The following diagrams illustrate the conceptual workflow of bioisosteric replacement and the relationship between the different classes of bioisosteres discussed.

Bioisosteric_Replacement_Workflow Lead Lead Compound (e.g., containing Chloropyridazine) Identify Identify Moiety for Replacement (Chloropyridazine) Lead->Identify Define Define Goals (Improve Potency, Selectivity, PK) Identify->Define Select Select Bioisosteres Define->Select Classical Classical Bioisosteres (e.g., Pyrimidine, Phenyl) Select->Classical NonClassical Non-Classical Bioisosteres (e.g., Thiophene, Pyrrole) Select->NonClassical Synthesize Synthesize Analogs Classical->Synthesize NonClassical->Synthesize Test Test Biological Activity (In Vitro / In Vivo) Synthesize->Test Analyze Analyze SAR (Structure-Activity Relationship) Test->Analyze Analyze->Select Iterate Optimized Optimized Candidate Analyze->Optimized Successful

Caption: Workflow for Bioisosteric Replacement in Drug Design.

Bioisostere_Classification cluster_chloropyridazine Original Moiety cluster_replacements Bioisosteric Replacements cluster_classical Classical cluster_non_classical Non-Classical Chloropyridazine Chloropyridazine Pyrimidine Pyrimidine Chloropyridazine->Pyrimidine Ring System Fluoropyridine Fluoropyridine Chloropyridazine->Fluoropyridine Halogen Methylpyridazine Methylpyridazine Chloropyridazine->Methylpyridazine Substituent Thiophene Chlorothiophene Chloropyridazine->Thiophene Ring System Furan Chlorofuran Chloropyridazine->Furan Ring System Pyrrole Chloropyrrole Chloropyridazine->Pyrrole Ring System

Caption: Classification of Potential Bioisosteres for Chloropyridazine.

Conclusion

The replacement of the chloropyridazine moiety with various bioisosteres presents a viable strategy for modulating the biological activity and physicochemical properties of drug candidates. The provided experimental data indicates that non-classical bioisosteres, such as the trifluoromethyl group, can offer advantages in terms of antimicrobial activity over classical bioisosteres like fluorine or methyl groups. However, as demonstrated by the nAChR ligand case study, the success of a bioisosteric replacement is highly context-dependent, and a substitution that is beneficial in one scaffold may be detrimental in another. Therefore, a thorough understanding of the target protein's binding pocket and the desired pharmacological profile is crucial for the rational design of new chemical entities. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the optimization of pyridazine-containing compounds.

References

Comparative Efficacy of Pyridazinone-Based Compounds in Preclinical Models of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo anti-inflammatory and analgesic properties of novel pyridazinone derivatives, highlighting their potential as dual inhibitors of COX-2 and 5-LOX enzymes.

This guide provides a comparative overview of the in vivo efficacy of a series of recently developed pyridazinone-based benzenesulfonamide compounds. These compounds, structurally related to the N-(6-Chloropyridazin-3-yl)acetamide scaffold, have been evaluated for their anti-inflammatory and analgesic activities. The data presented herein is compiled from preclinical studies to aid researchers and drug development professionals in assessing their therapeutic potential. The primary mechanism of action for these compounds involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1][2][3]

I. In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory activity of the compounds was assessed using the carrageenan-induced paw edema model in mice, a standard and well-characterized assay for evaluating acute inflammation.[4][5] The efficacy of the test compounds was compared against a vehicle control and the well-known selective COX-2 inhibitor, Celecoxib.

Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

CompoundDoseTime (hours)% Inhibition of EdemaReference
7a 50 mg/kg141.2%Celecoxib
250.0%
356.0%
7b 50 mg/kg135.3%
237.5%
338.5%
Celecoxib 50 mg/kg123.5%
231.3%
346.2%

Data synthesized from studies on 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives, which share a core pyridazinone structure.

The results indicate that compound 7a demonstrated a more potent and rapid onset of anti-inflammatory activity compared to both compound 7b and the reference drug Celecoxib, with a peak inhibition of 56.0% at 3 hours post-carrageenan administration.

II. In Vivo Analgesic Efficacy

The analgesic (pain-relieving) effects of the compounds were evaluated using the acetic acid-induced writhing test in mice. This model assesses visceral pain by quantifying the number of abdominal constrictions (writhes) following the injection of a mild irritant.[6][7]

Table 2: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test

CompoundDoseMean Writhing Count (± SD)% Protection
Control -40 ± 2.50%
7a 50 mg/kg13 ± 1.567.5%
7b 50 mg/kg14 ± 2.065.0%

Data synthesized from studies on 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives.

Both compounds 7a and 7b exhibited significant analgesic properties, drastically reducing the number of writhes compared to the control group. Their efficacy in this model highlights their potential for treating inflammatory pain.

III. Proposed Mechanism of Action: Dual COX-2/5-LOX Inhibition

The primary anti-inflammatory and analgesic effects of these pyridazinone derivatives are attributed to their ability to inhibit both the COX-2 and 5-LOX pathways. These two enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[3][8] By blocking both pathways, these compounds can offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to traditional NSAIDs that primarily target the COX pathway.[1][2]

Inflammatory_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 cox_path Cyclooxygenase (COX) Pathway lox_path Lipoxygenase (LOX) Pathway prostaglandins Prostaglandins (PGE2) cox2->prostaglandins leukotrienes Leukotrienes (LTB4) lox5->leukotrienes inflammation Inflammation & Pain prostaglandins->inflammation leukotrienes->inflammation compounds Pyridazinone-Based Compounds (7a, 7b) compounds->cox2 Inhibits compounds->lox5 Inhibits

Caption: Dual Inhibition of COX-2 and 5-LOX Pathways.

IV. Experimental Protocols

This widely used model induces an acute and reproducible inflammatory response.[9]

  • Animals: Male Swiss albino mice (20-30g) are used. Animals are fasted for 18 hours before the experiment with free access to water.

  • Grouping: Animals are randomly divided into groups (n=5-6): Vehicle Control, Reference Drug (e.g., Celecoxib 50 mg/kg), and Test Compound groups (e.g., 50 mg/kg).

  • Administration: Test compounds, reference, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each mouse.[4]

  • Measurement: The paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, and 3 hours) post-injection.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This model is effective for screening peripheral analgesic activity.[6][10]

  • Animals: Male Swiss albino mice (20-30g) are used.

  • Grouping: Animals are randomly assigned to control, reference, and test groups (n=5-6).

  • Administration: The test compounds or vehicle are administered (typically p.o. or i.p.) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.[6]

  • Observation: Immediately after injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) is counted for a continuous 20-minute period.

  • Calculation: The percentage of analgesic protection is calculated using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

This guide demonstrates the significant in vivo anti-inflammatory and analgesic potential of novel pyridazinone-based compounds, positioning them as promising candidates for further investigation in the development of safer and more effective anti-inflammatory drugs.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides an in-depth analysis of the cross-reactivity profile of a pyridazine-based kinase inhibitor, offering valuable insights into its off-target interactions and potential therapeutic applications.

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While potent against their primary targets, the broader kinome-wide selectivity of these compounds is a critical parameter influencing their clinical potential. This guide focuses on a case study of a novel pyridazine-based inhibitor, presenting its cross-reactivity data against a panel of kinases, the experimental methodology used for this assessment, and the signaling context of its primary target.

In Vitro Kinase Cross-Reactivity Profile

The following data summarizes the cross-reactivity of a potent pyridazine-based ALK5 inhibitor, compound 23, against a panel of 57 kinases. The screening was performed at a concentration of 1 µM, and the results are presented as the percentage of inhibition. This provides a clear overview of the compound's selectivity and identifies potential off-target kinases.

Kinase Target% Inhibition at 1 µMKinase Family
ALK5 (TGFBR1) >50% Serine/Threonine Kinase
ACVR1B (ALK4)>50%Serine/Threonine Kinase
ACVR1C (ALK7)>50%Serine/Threonine Kinase
ACVRL1 (ALK1)>50%Serine/Threonine Kinase
BMPR1A (ALK3)>50%Serine/Threonine Kinase
BMPR1B (ALK6)>50%Serine/Threonine Kinase
GAK>50%Serine/Threonine Kinase
MAP4K4>50%Serine/Threonine Kinase
MINK1>50%Serine/Threonine Kinase
MYO3A>50%Myosin Kinase
p38-alpha (MAPK14)>50%Serine/Threonine Kinase
p38-beta (MAPK11)>50%Serine/Threonine Kinase
STK16>50%Serine/Threonine Kinase
44 other kinases<50%Various

Data sourced from a study on novel pyridazine-based ALK5 inhibitors, where compound 23 was profiled against a 57-kinase panel.[1]

Experimental Protocols

The cross-reactivity data presented was generated using the HotSpot™ kinase assay platform.[2][3][4][5][6]

HotSpot™ Kinase Assay Protocol

This assay is a radioactive filter-binding method that quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

  • Reaction Setup: Kinase, substrate, cofactors, and the test compound are prepared in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: The amount of radioactivity remaining on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) reaction.

Signaling Pathway and Experimental Workflow Visualization

To provide a comprehensive understanding, the following diagrams illustrate the primary signaling pathway of the inhibitor and the experimental workflow for assessing its cross-reactivity.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor Type II Receptor TGF-beta->Type II Receptor Binds ALK5 (Type I Receptor) ALK5 (Type I Receptor) Type II Receptor->ALK5 (Type I Receptor) Recruits & Phosphorylates SMAD2/3 SMAD2/3 ALK5 (Type I Receptor)->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Binds with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Initiates Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->ALK5 (Type I Receptor) Inhibits Kinase_Profiling_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Test Compound (Pyridazine Derivative) Test Compound (Pyridazine Derivative) Incubation Incubation Test Compound (Pyridazine Derivative)->Incubation Kinase Panel (57 Kinases) Kinase Panel (57 Kinases) Kinase Panel (57 Kinases)->Incubation Substrates & [y-33P]ATP Substrates & [y-33P]ATP Substrates & [y-33P]ATP->Incubation Filter Binding Filter Binding Incubation->Filter Binding Scintillation Counting Scintillation Counting Filter Binding->Scintillation Counting Data Analysis (% Inhibition) Data Analysis (% Inhibition) Scintillation Counting->Data Analysis (% Inhibition)

References

Benchmarking N-(6-Chloropyridazin-3-yl)acetamide Analogs Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(6-Chloropyridazin-3-yl)acetamide analogs against established inhibitors for three key drug targets: Poly (ADP-ribose) polymerase-1 (PARP-1), Cyclooxygenase-2 (COX-2), and Butyrylcholinesterase (BChE). The inhibitory activities of these compounds are presented in comprehensive tables, supported by detailed experimental protocols for the cited assays.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound analogs and their corresponding known inhibitors. Lower IC50 values indicate greater potency.

Table 1: PARP-1 Inhibition

CompoundTargetIC50 (nM)
Pyridopyridazinone Derivative 8aPARP-136[1]
Olaparib (Reference) PARP-1 34 [1]

Table 2: COX-2 Inhibition

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
Pyridazine Derivative 9aCOX-215.50[2]21.29[2]
Pyridazine Derivative 16bCOX-216.90[2]18.63[2]
Pyridazine Derivative 12COX-217.10[2]-
Pyridazine Derivative 9bCOX-217.50[2]-
Pyridazine Derivative 17COX-217.70[2]-
Celecoxib (Reference) COX-2 17.79 [2]17.98 [2]

Table 3: Butyrylcholinesterase (BChE) Inhibition

CompoundTargetIC50 (µM)
Substituted Acetamide 8cBChE3.94[3][4]
Tacrine (Reference) BChE -

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

PARP-1 Inhibition Assay

The inhibitory activity against PARP-1 is determined using a colorimetric assay that measures the PARylation of histone H4.

  • Plate Preparation: 96-well microplates are coated with histone H4.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound (this compound analog or reference inhibitor), PARP-1 enzyme, and activated DNA.

  • Initiation: The PARylation reaction is initiated by the addition of NAD+. The plate is incubated for 30 minutes.

  • Detection: The reaction is stopped, and the amount of poly(ADP-ribose) (pADPr) is quantified using an anti-pADPr antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The signal is developed with a TMB substrate and the absorbance is measured at 450 nm. The IC50 value is calculated from the dose-response curve.

COX-2 Inhibition Assay

A fluorometric or colorimetric inhibitor screening assay is utilized to determine the potency of compounds against COX-2.

  • Enzyme and Inhibitor Preparation: Human recombinant COX-2 enzyme is prepared. Test compounds and the reference inhibitor, Celecoxib, are dissolved in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the reaction buffer, heme, and the COX-2 enzyme. The test inhibitor or vehicle is added to the respective wells and incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 (PGG2), an intermediate in the cyclooxygenase pathway, is measured. In the fluorometric assay, a probe that reacts with PGG2 to produce a fluorescent signal (Ex/Em = 535/587 nm) is used. The rate of fluorescence increase is proportional to COX-2 activity. For the colorimetric assay, the peroxidase activity of COX is measured by monitoring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

The inhibitory activity against BChE is determined using a modified Ellman's method, which is a colorimetric assay.

  • Reagent Preparation: A solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), the substrate S-butyrylthiocholine iodide, and the BChE enzyme from equine serum are prepared in a phosphate buffer (pH 8.0).

  • Assay Procedure: The reaction is conducted in a 96-well plate. The test compound or reference inhibitor is pre-incubated with the BChE enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, S-butyrylthiocholine iodide. The hydrolysis of the substrate by BChE produces thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Calculation: The rate of the enzymatic reaction is determined by monitoring the change in absorbance over time. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway and a typical experimental workflow.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis DDR_Recruitment DNA Repair Protein Recruitment PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor This compound Analog (PARP-1 Inhibitor) Inhibitor->PARP1_Activation Inhibits

Caption: Simplified PARP-1 signaling pathway in DNA damage repair.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (Analogs & Known Inhibitors) Incubation Incubation of Enzyme + Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Incubation Reaction_Start Initiation with Substrate Incubation->Reaction_Start Detection Signal Detection (Absorbance/Fluorescence) Reaction_Start->Detection IC50_Calc IC50 Value Calculation Detection->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: General experimental workflow for inhibitor screening.

References

Reproducibility of biological assays for N-(6-Chloropyridazin-3-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The primary biological activities investigated for acetamide derivatives, including those with pyridazine, benzothiazole, and pyrazine cores, encompass anti-inflammatory, antimicrobial, and anticancer effects. The reproducibility of the assays used to determine these activities is paramount for the validation of potential therapeutic candidates. Below, we delve into the common experimental protocols and present the available data in a structured format to facilitate comparison.

Comparison of Anti-inflammatory and Antioxidant Assays

A common starting point for the evaluation of novel compounds is the assessment of their anti-inflammatory and antioxidant properties. These assays are often cell-free or based on cell lines and provide initial insights into the compound's mechanism of action.

Table 1: Comparison of In Vitro Anti-inflammatory and Antioxidant Assay Data

Compound ClassAssay TypeEndpoint MeasuredKey FindingsReference
N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamidesInhibition of albumin denaturationPercentage InhibitionModerate to excellent activity compared to Aspirin.[1]
N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamidesMembrane stabilizationPercentage InhibitionData not explicitly provided in abstract.[1]
Acetamide derivativesABTS radical scavengingAmount of scavenged ABTS radicalNot specified in abstract.[2]
Acetamide derivativesROS production in J774.A1 macrophagesROS levelsNot specified in abstract.[2]
Acetamide derivativesNO production in LPS-stimulated J774.A1 macrophagesNO levelsNot specified in abstract.[2]
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesNitric oxide scavengingPercentage Inhibition, IC50Moderate to good activity. IC50 values calculated.[3]

Experimental Protocols

To ensure the reproducibility of these assays, adherence to detailed and standardized protocols is crucial.

Inhibition of Albumin Denaturation Assay

This assay is a widely used in vitro method to screen for anti-inflammatory activity.

  • Preparation of Solutions : A solution of 0.2% bovine serum albumin (BSA) is prepared in a suitable buffer (e.g., Tris buffer saline, pH 6.8). The test compounds and a standard anti-inflammatory drug (e.g., Aspirin) are prepared in a stock solution, typically in DMSO, and then diluted to the desired concentrations.

  • Assay Procedure :

    • To 0.5 mL of the BSA solution, 0.1 mL of the test compound or standard drug at various concentrations is added.

    • The control consists of 0.5 mL of BSA solution and 0.1 mL of the vehicle (e.g., DMSO).

    • The reaction mixtures are incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixtures at 72°C for 5 minutes.

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Data Analysis : The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals.

  • Reaction Mixture : The reaction mixture typically contains sodium nitroprusside in a phosphate-buffered saline (PBS), which generates nitric oxide upon incubation.

  • Assay Procedure :

    • The test compound at various concentrations is added to the sodium nitroprusside solution.

    • The mixture is incubated at room temperature for a specified period (e.g., 150 minutes).

    • After incubation, Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture.

    • The formation of a pink-colored chromophore indicates the presence of nitrite, a stable oxidation product of NO.

    • The absorbance of the solution is measured at approximately 546 nm.

  • Data Analysis : The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of the control.

Visualization of Experimental Workflow

A generalized workflow for the initial screening of acetamide derivatives for anti-inflammatory and antioxidant activity can be visualized as follows:

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of N-(6-Chloropyridazin-3-yl)acetamide Derivatives AntiInflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Synthesis->AntiInflammatory Antioxidant Antioxidant Assays (e.g., NO Scavenging) Synthesis->Antioxidant Data Calculation of % Inhibition / IC50 AntiInflammatory->Data Antioxidant->Data Lead Identification of Lead Compounds Data->Lead G cluster_pathway Potential Inhibition Pathway Compound Acetamide Derivative Enzyme Target Enzyme (e.g., InhA, BCR-ABL1) Compound->Enzyme Inhibition Pathway Downstream Signaling Pathway Enzyme->Pathway Blocks Effect Biological Effect (e.g., Antimycobacterial, Anticancer) Pathway->Effect Leads to

References

Safety Operating Guide

Navigating the Disposal of N-(6-Chloropyridazin-3-yl)acetamide: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-(6-Chloropyridazin-3-yl)acetamide, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The handling and disposal of chemical waste are governed by stringent regulations to mitigate potential hazards. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a safety data sheet (SDS) or a qualified environmental health and safety (EHS) professional. Improper management of chemical waste can lead to serious safety incidents, environmental contamination, and significant legal penalties.

A fundamental "cradle-to-grave" approach ensures that hazardous waste is managed safely from its point of generation to its final disposal. This involves proper identification, segregation, storage, and transportation of the waste.

Step-by-Step Disposal Protocol for this compound

1. Hazard Identification and Assessment:

  • Consult the SDS: If an SDS for this compound is available, it is the primary source of information for handling and disposal. The SDS will provide specific details on physical and chemical properties, hazards, and required personal protective equipment (PPE).

  • Assume Hazardous Nature: In the absence of a specific SDS, treat this compound as a hazardous substance. Based on its chemical structure, which includes a chlorinated pyridazine ring and an acetamide group, it may possess toxicological and ecotoxicological properties.

2. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator may be necessary.

3. Segregation and Storage of Waste:

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and high-traffic areas. Ensure secondary containment is in place to capture any potential leaks or spills.

4. Disposal Procedure:

  • Do Not Dispose Down the Drain: Hazardous chemicals must never be poured down the drain. This can lead to contamination of water systems and potentially violate local and national regulations.

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.

  • Requesting Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form, either online or in paper format.

Quantitative Data Summary for Chemical Waste Management

The following table summarizes key quantitative parameters and guidelines for the management of laboratory chemical waste.

ParameterGuideline / RegulationSource / Regulation
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste may be accumulated at or near the point of generation.40 CFR 262.15
SAA Time Limit Hazardous waste containers can be held in the SAA for up to one year from the date the first drop of waste is added.40 CFR 262.15
Container Labeling Containers must be marked with the words "Hazardous Waste" and an indication of the hazards of the contents.40 CFR 262.17
Container Condition Containers must be in good condition and compatible with the hazardous waste being stored.40 CFR 262.17

Experimental Workflow for Chemical Waste Disposal

The logical flow for the proper disposal of a laboratory chemical like this compound is depicted in the following diagram.

A Start: Chemical Waste Generation (this compound) B Consult Safety Data Sheet (SDS) Is SDS available and does it specify disposal? A->B C Follow SDS-Specific Disposal Instructions B->C Yes D Treat as Hazardous Waste B->D No I End: Compliant Disposal C->I E Wear Appropriate Personal Protective Equipment (PPE) D->E F Segregate Waste into a Labeled, Compatible Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Waste Disposal Service via EHS G->H H->I

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Personal protective equipment for handling N-(6-Chloropyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(6-Chloropyridazin-3-yl)acetamide

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Quantitative Data Summary

Due to the lack of a specific SDS, a comprehensive quantitative data table cannot be provided. However, some predicted and known properties are summarized below.

PropertyValueSource
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Melting Point250 °C (decomposes)
Boiling Point461.8 ± 30.0 °C (Predicted)
Flash Point233.1 °C
Density1.419 ± 0.06 g/cm³ (Predicted)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following step-by-step procedures should be followed.

Receiving and Inspection
  • Verification: Upon receipt, verify that the container is correctly labeled as this compound and that the CAS number (14959-31-0) matches.

  • Container Integrity: Inspect the packaging for any signs of damage or leaks. If the container is compromised, handle it as a spill and implement emergency procedures.

  • Documentation: Log the chemical in your laboratory's inventory system, noting the date of receipt and the assigned storage location.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. An exhaust/ventilator system should be available.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE): The selection of PPE is critical for minimizing exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that provide a tight seal or a face shield in combination with goggles. Standard safety glasses are not sufficient.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a good initial choice, but it is advisable to check the manufacturer's glove compatibility data for pyridazine and acetamide compounds. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Body Protection: A long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or a disposable suit.

  • Footwear: Wear closed-toe shoes made of a non-absorbent material.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 respirator for particulates) should be used.

Handling and Experimental Procedures
  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before breaks.

  • Transport: When moving the chemical within the laboratory, use a secondary container to prevent spills in case the primary container breaks.

Storage
  • Container: Store in a tightly closed, original container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by professionals.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste, including excess chemical, contaminated consumables (e.g., pipette tips, paper towels), and used PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Prepare to handle This compound assess_hazards Assess potential hazards: - Inhalation (dust/aerosol) - Skin/Eye Contact - Ingestion start->assess_hazards engineering_controls Work in a Chemical Fume Hood? assess_hazards->engineering_controls eye_protection Mandatory: Chemical Safety Goggles (or Face Shield + Goggles) engineering_controls->eye_protection Yes/No hand_protection Mandatory: Chemically Resistant Gloves (e.g., Nitrile) eye_protection->hand_protection body_protection Mandatory: Long-Sleeved Lab Coat hand_protection->body_protection splash_risk Risk of significant splash or spill? body_protection->splash_risk enhanced_body_protection Add: Chemical-Resistant Apron splash_risk->enhanced_body_protection Yes respiratory_protection Risk of dust/aerosol outside fume hood? splash_risk->respiratory_protection No enhanced_body_protection->respiratory_protection respirator Add: NIOSH-Approved Respirator (e.g., N95) respiratory_protection->respirator Yes end Proceed with experiment safely respiratory_protection->end No respirator->end

Caption: PPE selection workflow for handling this compound.

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